(4-(1-Cyanocyclopropyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(1-cyanocyclopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICYZKSQYFZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675225 | |
| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-00-2 | |
| Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-(1-Cyanocyclopropyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-step sequence, commencing with the phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile, followed by a lithium-halogen exchange and subsequent borylation to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and adaptation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two key transformations:
-
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile. This initial step involves the formation of the cyclopropane ring via a phase-transfer catalyzed reaction between 4-bromophenylacetonitrile and 1,2-dibromoethane.
-
Step 2: Synthesis of this compound. The intermediate, 1-(4-bromophenyl)cyclopropane-1-carbonitrile, is then converted to the target boronic acid through a lithium-halogen exchange reaction at low temperature, followed by quenching with a borate ester and subsequent acidic workup.
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
This reaction proceeds via a phase-transfer catalysis (PTC) mechanism, which facilitates the reaction between the organic substrate and the aqueous base.
Experimental Protocol
A detailed methodology for the synthesis of 1-(4-bromophenyl)cyclopropane-1-carbonitrile is provided below.
(4-(1-Cyanocyclopropyl)phenyl)boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its unique structure, featuring a cyanocyclopropyl substituent, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its chemical properties, a representative synthetic application, and the mechanistic pathway of its most common reaction type.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₀BNO₂[1] |
| Molecular Weight | 187.01 g/mol [1] |
| CAS Number | 1217501-00-2[1] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of arylboronic acids, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules such as biaryls, which are prevalent in pharmaceuticals and functional materials.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]
Description of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is the transmetalation step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new carbon-carbon bond of the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
References
Spectroscopic Profile of (4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (4-(1-Cyanocyclopropyl)phenyl)boronic acid (CAS No. 1217501-00-2). The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct experimental spectra for this specific molecule are not publicly available, this document compiles predicted spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its structural motifs and comparison with spectroscopic data of similar phenylboronic acid derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.2 | d | 2H | Aromatic protons ortho to -B(OH)₂ |
| ~7.3 - 7.6 | d | 2H | Aromatic protons meta to -B(OH)₂ |
| ~4.5 - 5.5 | br s | 2H | B(OH)₂ |
| ~1.6 - 1.8 | m | 2H | Cyclopropyl -CH₂- |
| ~1.4 - 1.6 | m | 2H | Cyclopropyl -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | Aromatic C-B |
| ~130 - 135 | Aromatic CH ortho to -B(OH)₂ |
| ~125 - 130 | Aromatic CH meta to -B(OH)₂ |
| ~120 - 125 | Quaternary aromatic C |
| ~118 - 122 | Cyano (-C≡N) |
| ~20 - 25 | Quaternary cyclopropyl C |
| ~15 - 20 | Cyclopropyl -CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3600 | Broad, Strong | O-H stretch (boronic acid) |
| ~2220 - 2260 | Medium, Sharp | C≡N stretch (cyano) |
| ~1600 - 1620 | Medium | C=C stretch (aromatic ring) |
| ~1300 - 1400 | Strong | B-O stretch |
| ~1000 - 1100 | Strong | B-C stretch |
| ~800 - 850 | Strong | C-H out-of-plane bend (para-substituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 187.08 | [M]⁺ | Molecular ion |
| 169.07 | [M - H₂O]⁺ | Loss of water from the boronic acid moiety |
| 142.06 | [M - B(OH)₂]⁺ | Loss of the boronic acid group |
| 115.05 | [C₉H₇]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
This comprehensive guide provides the foundational spectroscopic information for this compound, which is critical for its application in research and drug development. The provided protocols and predicted data serve as a valuable resource for scientists working with this compound.
References
(4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (4-(1-Cyanocyclopropyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound in public literature, this guide synthesizes information on closely related arylboronic acids to infer its likely properties. Furthermore, it details established experimental protocols to enable researchers to determine the precise solubility and stability parameters of this compound in their own laboratories.
Introduction
This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl group. The boronic acid moiety is crucial for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The cyanocyclopropyl substituent can influence the molecule's electronic properties, polarity, and potential for specific interactions with biological targets, making it a valuable component in drug discovery programs. An understanding of its solubility and stability is paramount for its effective use in synthesis, purification, formulation, and biological assays.
Physicochemical Properties
| Property | General Observations for Arylboronic Acids | Inferred Properties for this compound |
| Appearance | White to off-white crystalline solids. | Likely a white to off-white crystalline powder. |
| Molecular Weight | Varies with substitution. | 187.01 g/mol .[1] |
| pKa | Typically in the range of 8-10, influenced by substituents. Electron-withdrawing groups decrease the pKa. | The cyanocyclopropyl group is electron-withdrawing, suggesting a pKa value likely in the lower end of the typical range for arylboronic acids. |
| General Solubility | Soluble in many polar organic solvents; poorly soluble in nonpolar organic solvents and often have limited solubility in water.[2] | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and poorly soluble in hydrocarbons like hexanes. Water solubility is likely to be low. |
Solubility Profile
Quantitative solubility data for this compound is not available in the reviewed literature. However, the solubility of phenylboronic acid, the parent compound, has been studied in various organic solvents and can serve as a useful reference point.
Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents [3]
| Solvent | Solubility ( g/100g of solvent) at 20 °C |
| Dipropyl ether | High |
| Acetone | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very Low |
It is anticipated that the solubility of this compound will follow a similar trend, with good solubility in polar aprotic and protic solvents. The presence of the cyanocyclopropyl group may slightly alter the solubility profile compared to the parent phenylboronic acid.
Stability Characteristics
Arylboronic acids are known to be susceptible to degradation under certain conditions. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[4][5] Other potential degradation pathways include oxidation.
Key Factors Influencing the Stability of Arylboronic Acids:
-
pH: Stability is often pH-dependent. Many arylboronic acids exhibit a U-shaped stability profile, with the highest stability in a mildly acidic pH range and increased degradation in strongly acidic or basic conditions.[6]
-
Solvent: Aqueous solutions can promote protodeboronation.[4][5] Storing in anhydrous organic solvents can improve stability.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Photochemical degradation can occur, so storage in the dark is recommended.
-
Oxidizing Agents: Arylboronic acids can be oxidized to the corresponding phenols.[7]
The cyanocyclopropyl group, being electron-withdrawing, may influence the rate of protodeboronation. Cyclopropylboronic acids are also known to be inherently unstable.[8][9]
Experimental Protocols
To obtain precise data for this compound, the following experimental protocols are recommended.
Solubility Determination (Dynamic Method)
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[10][11]
Equipment:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Caption: Workflow for Solubility Determination.
Stability Assessment (pH-Rate Profile)
This protocol determines the rate of degradation of the boronic acid at various pH values.
Equipment:
-
HPLC or LC-MS/MS system
-
pH meter
-
Thermostatted reaction vessels
-
Volumetric flasks and pipettes
-
Buffers of various pH values
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In a series of thermostatted reaction vessels, add a specific volume of buffer solution covering a range of pH values (e.g., pH 2 to 12).
-
Initiation of Degradation: Add a small aliquot of the stock solution to each reaction vessel to initiate the degradation study.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a strong acid or base to shift the pH to a more stable region or by dilution with a cold mobile phase).
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the boronic acid versus time for each pH value. Determine the observed rate constant (k_obs) for degradation at each pH from the slope of the natural logarithm of the concentration versus time.
-
pH-Rate Profile: Plot log(k_obs) versus pH to generate the pH-rate profile, which will indicate the pH of maximum stability.
Caption: Workflow for Stability Assessment.
Degradation Pathway
The primary degradation pathway for arylboronic acids is protodeboronation, which results in the replacement of the boronic acid group with a hydrogen atom. For this compound, this would lead to the formation of 1-cyanocyclopropylbenzene.
Caption: Protodeboronation Pathway.
Conclusion
While specific quantitative solubility and stability data for this compound are not currently available in the public domain, this technical guide provides a robust framework for understanding its likely behavior based on the well-established chemistry of arylboronic acids. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their applications. Given the inherent instability of some boronic acids, careful handling, storage, and the empirical determination of optimal conditions are crucial for the successful application of this compound in research and development.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
Commercial Availability and Technical Guide for B-[4-(1-cyanocyclopropyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a precursor in the development of targeted therapeutics.
Commercial Availability
B-[4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS No. 1217501-00-2) is commercially available from several specialized chemical suppliers. The availability from these vendors facilitates its use in research and development, offering various purities and quantities to suit different experimental needs.
| Supplier | Purity | Quantity |
| CymitQuimica | 97% | 1g, 5g, 10g, 25g |
| Parchem | Not Specified | Inquire |
| Hangzhou Huarong Pharm Co., Ltd. | 99% | Inquire |
| Ambeed | Not Specified | Inquire |
| Chemenu | Not Specified | Inquire |
Physicochemical and Quantitative Data
The key physicochemical properties of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 1217501-00-2 |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| Molecular Weight | 187.01 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% (typical) |
| Boiling Point | 412.0 ± 55.0 °C (Predicted) |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.73 ± 0.16 (Predicted) |
| SMILES | N#CC1(CC1)c2ccc(cc2)B(O)O |
Experimental Protocols
Plausible Synthesis of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid
This protocol describes a potential two-step synthesis starting from 4-bromobenzonitrile.
Step 1: Synthesis of 1-bromo-4-(1-cyanocyclopropyl)benzene
A detailed experimental protocol for this starting material would first need to be developed, likely involving a reaction between 4-bromobenzonitrile and 1,2-dibromoethane in the presence of a strong base.
Step 2: Synthesis of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-(1-cyanocyclopropyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quench and Work-up: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford B-[4-(1-cyanocyclopropyl)phenyl]boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
B-[4-(1-cyanocyclopropyl)phenyl]boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[2] A general protocol is provided below.
-
Reaction Setup: In a reaction vial, combine B-[4-(1-cyanocyclopropyl)phenyl]boronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.
Applications in Drug Discovery and Signaling Pathways
Boronic acids are a privileged class of compounds in drug discovery, with several approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3] The cyanocyclopropyl group present in B-[4-(1-cyanocyclopropyl)phenyl]boronic acid can serve as a key pharmacophore, potentially interacting with biological targets. While the specific biological targets of this compound are not yet elucidated in public literature, its structural motifs suggest potential as an inhibitor for various enzymes or as a building block for ligands targeting signaling pathways implicated in diseases like cancer.
One such pathway where boronic acid-containing molecules have shown therapeutic promise is the Hedgehog signaling pathway.[4] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[5] Small molecule inhibitors targeting the Smoothened (SMO) receptor are used clinically to treat basal-cell carcinoma.[6] The development of new inhibitors that can overcome resistance is an active area of research.
Visualizations
The following diagrams illustrate the synthetic workflow, a typical application, and a relevant signaling pathway where boronic acid derivatives could play an inhibitory role.
Caption: Plausible synthetic workflow for B-[4-(1-cyanocyclopropyl)phenyl]boronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the Hedgehog signaling pathway by a hypothetical boronic acid-based SMO antagonist.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling restrains bladder cancer progression by eliciting stromal production of urothelial differentiation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]
- 6. Inhibition of the hedgehog pathway in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Properties of Cyanocyclopropyl-Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and properties of cyanocyclopropyl-substituted arylboronic acids. These compounds are of significant interest in medicinal chemistry due to the unique combination of the boronic acid moiety, a versatile functional group in cross-coupling reactions and a known pharmacophore, with the cyanocyclopropyl group, which can impart desirable physicochemical and metabolic properties to drug candidates. This document summarizes available data, outlines relevant experimental protocols, and visualizes key chemical and biological pathways.
Molecular Structure and Physicochemical Properties
Cyanocyclopropyl-substituted arylboronic acids are organoboron compounds featuring a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a 1-cyanocyclopropyl group. The substitution pattern on the aryl ring can vary, leading to ortho-, meta-, and para-isomers, each with distinct electronic and steric properties. The most commonly cited isomers in chemical databases are the 3- and 4-substituted variants.
Table 1: General Physicochemical Properties of Cyanocyclopropyl-Substituted Arylboronic Acids [1][2][3]
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₀BNO₂ | For monosubstituted isomers. |
| Molecular Weight | 187.01 g/mol | For monosubstituted isomers. |
| CAS Number (para) | 1217501-00-2 | 4-(1-Cyanocyclopropyl)phenylboronic acid.[1] |
| CAS Number (meta) | 2096334-10-8 | 3-(1-Cyanocyclopropyl)phenylboronic acid.[2] |
| Predicted pKa (para) | 8.73 ± 0.16 | This is a computationally predicted value. The acidity of arylboronic acids is influenced by substituents; the electron-withdrawing nature of the cyano group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). |
| Predicted Boiling Point (para) | 412.0 ± 55.0 °C at 760 mmHg | Computationally predicted. |
| Predicted Flash Point (para) | 203.0 ± 31.5 °C | Computationally predicted. |
| Predicted Density (para) | 1.26 ± 0.1 g/cm³ | Computationally predicted. |
Synthesis and Reactivity
The synthesis of cyanocyclopropyl-substituted arylboronic acids can be approached through established methods for arylboronic acid preparation. A common strategy involves the reaction of a Grignard or organolithium reagent, formed from a corresponding aryl halide, with a trialkyl borate followed by acidic hydrolysis.
Representative Synthesis Workflow
The following diagram illustrates a general synthetic workflow for preparing a cyanocyclopropyl-substituted arylboronic acid from a brominated precursor.
Experimental Protocols
While a specific, detailed protocol for the synthesis of cyanocyclopropyl-substituted arylboronic acids is not widely published, the following general procedures for analogous arylboronic acids can be adapted.
Protocol 1: Synthesis of 4-Cyanophenylboronic Acid (Analogous Compound) [4]
-
Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF) (1.1 L) at room temperature.
-
Cool the solution to -100 °C.
-
Slowly add a 1.6 M solution of n-butyllithium in hexanes (0.567 mol) over 15 minutes, maintaining the internal temperature between -105 °C and -93 °C.
-
Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.
-
Acidify the reaction mixture to a pH of 2.2 with 4N HCl.
-
Extract the aqueous layer with a mixture of CH₂Cl₂ and THF.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by dissolving in 1N NaOH, washing with an organic solvent, re-acidifying the aqueous phase with 4N HCl, and extracting with a CH₂Cl₂/THF mixture.
-
Concentrate the organic extracts and dry under vacuum to obtain 4-cyanophenylboronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (General Protocol) [5][6]
The primary application of arylboronic acids in synthetic chemistry is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.
-
To a reaction vessel, add the aryl halide (1.0 mmol), the cyanocyclopropyl-substituted arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic and Structural Characterization
Detailed experimental spectroscopic or crystallographic data for cyanocyclopropyl-substituted arylboronic acids are not widely available in the public domain. However, based on the analysis of analogous compounds, the following characteristic data can be expected.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. The splitting pattern will depend on the substitution (ortho, meta, or para).- Protons of the cyclopropyl ring, typically appearing as multiplets in the upfield region (approx. 1.0-2.0 ppm).- A broad singlet for the boronic acid protons (-B(OH)₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of 120-140 ppm.- The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.- A quaternary carbon for the cyano-substituted carbon of the cyclopropyl ring.- The nitrile carbon (C≡N) signal around 118-125 ppm. |
| ¹¹B NMR | - A single, broad resonance in the range of 28-32 ppm, characteristic of a trigonal boronic acid. |
| FT-IR | - A strong, sharp absorption band for the C≡N stretch around 2230-2250 cm⁻¹.- A broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.- B-O stretching vibrations in the region of 1300-1400 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 187.01. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the solvent, concentration, and the specific isomer.
Biological Activity and Potential Applications
While specific biological activity data for cyanocyclopropyl-substituted arylboronic acids is limited, the structural motifs present suggest potential applications in drug discovery. The cyanocyclopropyl group is found in inhibitors of enzymes such as Cathepsin K and Janus kinases (JAKs), suggesting that arylboronic acids bearing this group could be explored as inhibitors for these or related targets.[1][2][4][7]
Potential Target Pathway: Janus Kinase (JAK) - STAT Signaling
JAK inhibitors are used in the treatment of autoimmune diseases and cancer.[7][8] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Inhibition of this pathway can modulate the immune response. A cyanocyclopropyl-containing molecule could potentially act as a covalent inhibitor by targeting a cysteine residue in the kinase domain.[4]
Potential Target: Cathepsin K
Cathepsin K is a cysteine protease involved in bone resorption and is a target for the treatment of osteoporosis.[9][10] Several inhibitors of Cathepsin K utilize a nitrile "warhead" to form a reversible covalent bond with the active site cysteine.[2] The cyanocyclopropyl moiety could serve a similar function.
Conclusion
Cyanocyclopropyl-substituted arylboronic acids are versatile building blocks with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for specific isomers are not extensively documented in publicly accessible literature, their synthesis and reactivity can be inferred from established methodologies for related compounds. Their structural features suggest they may be valuable as inhibitors of therapeutically relevant enzymes such as Janus kinases and Cathepsin K, warranting further investigation into their biological activities. This guide provides a foundational understanding for researchers interested in exploring this promising class of molecules.
References
- 1. New chemotypes for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factory Supply High Purity 1-(4-Boronophenyl)cyclopropanecarbonitrile, Top Purity 99% 1217501-00-2 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 4. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
(4-(1-Cyanocyclopropyl)phenyl)boronic Acid: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organoboron compound featuring a unique combination of three key structural motifs: a phenylboronic acid, a cyclopropyl ring, and a cyano group.[1] While this specific molecule is not yet extensively documented as a lead compound in publicly available literature, its constituent parts are of significant interest in medicinal chemistry. This guide explores the potential applications of this compound in drug discovery, drawing upon the established roles of each of its functional components. The strategic incorporation of this building block offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The boronic acid moiety is a well-established pharmacophore, most notably recognized for its role in the proteasome inhibitor Bortezomib.[2][3][4] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[5][6] The cyclopropyl group is a bioisostere often employed in drug design to improve metabolic stability, enhance potency, and modulate conformation.[7] Lastly, the cyano group can serve as a hydrogen bond acceptor and can influence the electronic properties of the molecule, potentially enhancing target engagement.[1][8]
This document will provide a comprehensive overview of the potential therapeutic applications of this compound, detail relevant experimental protocols for its utilization, and present visualizations of its potential mechanisms of action and experimental workflows.
Physicochemical Properties and Rationale for Use
The unique combination of the boronic acid, cyclopropyl ring, and cyano group in this compound suggests a multifaceted role in drug design. The table below summarizes the potential contributions of each structural feature to the overall properties of a drug candidate.
| Structural Feature | Potential Contribution to Drug Candidate Properties | References |
| Phenylboronic Acid | - Reversible covalent inhibition of serine, threonine, and some cysteine proteases. - Mimics the tetrahedral transition state of peptide hydrolysis. - Can improve water solubility and act as a handle for further chemical modification. | [3][4][5][6] |
| Cyclopropyl Ring | - Increases metabolic stability by blocking sites of oxidation. - Enhances potency and binding affinity through conformational constraint. - Improves membrane permeability and oral bioavailability. - Can modulate pKa of nearby functional groups. | [7] |
| Cyano Group | - Acts as a hydrogen bond acceptor, potentially increasing target affinity. - Can enhance polarity and influence solubility. - The nitrile group is a key feature in some enzyme inhibitors.[9] - Can be a precursor for other functional groups. | [1][8] |
Potential Therapeutic Applications
Based on the properties of its constituent moieties, this compound is a promising starting point or building block for the discovery of drugs targeting a variety of diseases.
Enzyme Inhibition
The primary and most evident application of this compound is in the design of enzyme inhibitors.
-
Serine Protease Inhibitors: Phenylboronic acids are well-documented inhibitors of serine proteases, which are implicated in a wide range of diseases including cancer, inflammation, and infectious diseases. The boronic acid can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.
-
Beta-Lactamase Inhibitors: Boronic acid derivatives are being actively investigated as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[5] A molecule built upon the this compound scaffold could potentially restore the efficacy of existing antibiotics.
-
Proteasome Inhibitors: The success of Bortezomib has spurred the development of other boronic acid-based proteasome inhibitors for the treatment of multiple myeloma and other cancers.[3][10] The unique substitution pattern of this compound could offer novel interactions within the proteasome's active site, potentially leading to improved selectivity or a different resistance profile.
Other Potential Applications
Beyond enzyme inhibition, the unique structure of this compound could be leveraged in other therapeutic areas:
-
Anticancer Agents: The incorporation of this building block into larger molecules could lead to novel anticancer agents. For example, boronic acid bioisosteres of known anticancer drugs like Combretastatin A-4 have shown potent activity.[1]
-
Antiviral Agents: Boronic acids have been explored as antiviral agents, for instance, by targeting viral proteases.
-
Neurological Disorders: The modulation of enzymes in the central nervous system is a key strategy for treating neurological disorders. The properties imparted by the cyclopropyl group, such as increased brain permeability, could be advantageous in this context.
Experimental Protocols
The primary utility of this compound in the early stages of drug discovery is as a building block in chemical synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][11][12][13][14]
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Hypothetical Signaling Pathway: Serine Protease Inhibition
The following diagram illustrates the hypothetical mechanism of inhibition of a generic serine protease by a drug candidate derived from this compound.
Caption: Hypothetical inhibition of a serine protease.
Experimental Workflow: Enzyme Inhibition Screening
The diagram below outlines a typical workflow for screening compounds derived from this compound for their inhibitory activity against a target enzyme.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30 - Google Patents [patents.google.com]
- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of the Cyclopropyl Moiety: A Technical Guide to Cyclopropyl-Containing Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, metabolic stability, and ability to modulate the physicochemical properties of molecules have made it a valuable bioisostere for various functional groups.[1] This in-depth technical guide explores the synthesis and application of cyclopropyl-containing boronic acids and their derivatives, versatile reagents that have become indispensable tools for the facile introduction of the cyclopropyl moiety into complex organic molecules.
Synthesis of Cyclopropyl-Containing Boronic Acids and Their Derivatives
The accessibility of cyclopropyl boronic acids is crucial for their widespread application. Several synthetic strategies have been developed, each with its own advantages and limitations.
Grignard and Organolithium-Based Methods
Traditional methods for the synthesis of cyclopropylboronic acid often involve the reaction of a cyclopropyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2] While effective, these methods can be hampered by issues such as the coupling of the organometallic reagent, which can lower yields, and the need for cryogenic temperatures to ensure stability and prevent side reactions.[2][3]
A common route involves the reaction of cyclopropyl bromide with magnesium or lithium to form the corresponding organometallic species, which is then trapped with a borate ester.[2] An alternative approach starts from the less expensive cyclopropyl formic acid, which is deprotonated at low temperature and then reacted with a borating agent.[4]
Synthesis of Functionalized Cyclopropyl Boronic Esters
The development of methods to synthesize functionalized cyclopropyl boronic esters has significantly expanded their utility. One innovative approach involves a 1,2-metallate rearrangement of a cyclopropenylboronate ate-complex, allowing for the stereospecific introduction of functionalities such as organoselenium groups.[5] Another strategy utilizes the ring-opening of polysubstituted cyclopropyl boronic esters with alkynyllithium reagents to generate tertiary propargylic boronic esters with high diastereoselectivity.[6] The cyclopropanation of enantioenriched alkenyl boronic esters provides a pathway to asymmetric tertiary and secondary cyclopropyl boronates.[7]
Preparation of Potassium Cyclopropyltrifluoroborate
Potassium organotrifluoroborates have gained popularity as stable, crystalline, and easy-to-handle alternatives to boronic acids.[8] Potassium cyclopropyltrifluoroborate is readily prepared by treating cyclopropylboronic acid with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). This salt exhibits enhanced stability and is often used in cross-coupling reactions.
Table 1: Comparison of Selected Synthetic Methods for Cyclopropyl Boronic Acid and Derivatives
| Starting Material | Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Cyclopropyl Bromide | Organolithium | n-BuLi, B(OR)₃, H₃O⁺ | Moderate | Well-established | Requires cryogenic temperatures, potential for side reactions |
| Cyclopropyl Formic Acid | Deprotonation/Borylation | LDA, t-BuLi, B(OiPr)₃, H₃O⁺ | 77%[4] | Utilizes inexpensive starting material | Requires large excess of base, gas evolution |
| Tribromocyclopropane | 1,2-Metallate Rearrangement | n-BuLi, R-B(pin), PhSeCl | Good[5] | Access to functionalized cyclopropanes | Multi-step one-pot procedure |
| Cyclopropyl Boronic Acid | Trifluoroborate Formation | KHF₂ | High | High stability, easy to handle | Additional synthetic step |
Applications in Cross-Coupling Reactions
Cyclopropyl boronic acids are most prominently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. They also participate in other important transformations such as the copper-catalyzed Chan-Lam coupling for carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp³) bonds. Cyclopropyl boronic acids and their derivatives readily couple with a wide range of aryl and heteroaryl halides and triflates.[8][9] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.
Table 2: Selected Examples of Suzuki-Miyaura Coupling with Cyclopropyl Boronic Acid Derivatives
| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 75 |
| 4-Bromoacetophenone | Cyclopropylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 95 |
| 2-Chloropyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 |
| Methyl 4-bromobenzoate | Cyclopropylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 92 |
Yields are based on reported literature values and may vary depending on specific reaction conditions.
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route to aryl cyclopropyl ethers and amines through the formation of C-O and C-N bonds, respectively. This reaction is typically catalyzed by a copper salt in the presence of an oxidant, often air. Potassium cyclopropyltrifluoroborate has proven to be an effective coupling partner in these transformations.
Table 3: Selected Examples of Chan-Lam Coupling with Potassium Cyclopropyltrifluoroborate
| Nucleophile | Catalyst | Ligand | Solvent | Yield (%) |
| 4-Phenylphenol | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 85 |
| 2-Pyridone | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 78 |
| Indazole | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 60 |
| 4-Methoxyphenol | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 91 |
Yields are based on reported literature values and may vary depending on specific reaction conditions.
Rhodium-Catalyzed Reactions
Beyond palladium and copper catalysis, cyclopropyl boronic acids have found application in rhodium-catalyzed transformations, including conjugate additions and ring-opening reactions. These methods offer alternative pathways to valuable cyclopropyl-containing building blocks.
Asymmetric 1,4-Addition
Rhodium complexes bearing chiral diene ligands can catalyze the enantioselective 1,4-addition of cyclopropylboronic acid to various electron-deficient alkenes, such as enones, enoates, and nitroalkenes.[10] This reaction provides access to chiral β-cyclopropyl compounds with high enantioselectivity.
Table 4: Enantioselective 1,4-Addition of Cyclopropylboronic Acid
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (%) |
| 2-Cyclohexen-1-one | (S)-BINAP | 98 | 99 |
| (E)-Chalcone | (R,R)-Ph-BPE | 95 | 97 |
| Nitro-styrene | (S,S)-Me-DuPhos | 92 | 95 |
Yields and enantiomeric excess values are based on reported literature and may vary.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a drug candidate.[1] It can improve metabolic stability by blocking sites of oxidation, increase potency through favorable interactions with biological targets, and modulate lipophilicity and aqueous solubility.[1][11] Cyclopropyl boronic acids serve as key building blocks in the synthesis of numerous biologically active compounds, including enzyme inhibitors and receptor modulators.[12][13]
Experimental Protocols
Synthesis of Potassium Cyclopropyltrifluoroborate
-
Procedure: To a stirring solution of cyclopropylboronic acid (1.0 eq) in methanol at 0 °C, a saturated aqueous solution of KHF₂ (4.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum. The crude product is then purified by soxhlet extraction with hot acetonitrile to afford potassium cyclopropyltrifluoroborate as a white crystalline solid.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid
-
Setup: A reaction vessel is charged with the aryl bromide (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Chan-Lam O-Cyclopropylation of a Phenol
-
Setup: To a reaction vial is added the phenol (1.0 eq), potassium cyclopropyltrifluoroborate (2.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and a ligand such as 1,10-phenanthroline (0.1 eq).
-
Reaction: The vial is charged with a suitable solvent (e.g., 1,2-dichloroethane), and the mixture is stirred vigorously under an atmosphere of oxygen (e.g., from a balloon) at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired cyclopropyl aryl ether.
Visualized Workflows and Mechanisms
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Mechanism for the Chan-Lam Coupling
Caption: A plausible catalytic cycle for the copper-catalyzed Chan-Lam coupling reaction.
Conclusion
Cyclopropyl-containing boronic acids and their derivatives have firmly established themselves as powerful reagents in the synthetic organic chemist's toolbox. Their utility in robust and versatile cross-coupling reactions, coupled with the increasing importance of the cyclopropyl motif in drug discovery, ensures their continued and expanding application. The ongoing development of novel synthetic methods for both the parent and functionalized cyclopropyl boronic acids will undoubtedly open new avenues for the construction of complex and biologically relevant molecules. This guide provides a foundational understanding for researchers and scientists to effectively harness the potential of these remarkable building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
- 3. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 4. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]
- 5. Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Characteristics of (4-(1-Cyanocyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a synthetic organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety, a phenyl ring, and a cyanocyclopropyl group, makes it a valuable building block for the creation of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for its synthesis and analysis, and discusses its potential applications in drug discovery and development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide consolidates the existing information and provides context based on related boronic acid derivatives.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and drug discovery.[1][2] Their ability to form reversible covalent bonds and participate in a wide array of chemical transformations has led to their use in the synthesis of numerous pharmaceuticals and biologically active compounds.[2][3] this compound (Figure 1) is a member of this class of compounds, distinguished by the presence of a cyanocyclopropyl substituent on the phenyl ring. This functional group is anticipated to modulate the electronic properties and steric profile of the molecule, potentially influencing its reactivity and biological activity.[1] The cyclopropyl motif, in particular, is a desirable feature in drug design due to its ability to introduce conformational rigidity and improve metabolic stability.[4]
Figure 1. Chemical Structure of this compound.
This guide aims to provide a detailed summary of the available physicochemical data, present generalized experimental procedures, and explore the potential of this compound for researchers in academia and the pharmaceutical industry.
Physicochemical Characteristics
Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following tables summarize the available information and provide comparative data for related compounds to offer a predictive context.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1217501-00-2 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.00 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | [5] |
| Storage Conditions | 2-8°C | [6] |
Table 2: Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted/Comparative) | Notes |
| Melting Point (°C) | Not available. A related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, has a melting point of 131-133 °C.[7] 4-Cyanophenylboronic acid has a melting point of >300 °C.[8] | The melting point is expected to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. |
| Boiling Point (°C) | Not available. | Boronic acids often decompose at high temperatures. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in nonpolar solvents such as hexanes.[9][10] | The boronic acid group can engage in hydrogen bonding with polar solvents. |
| pKa | Not available. The pKa of phenylboronic acid is approximately 8.8.[11][12] The electron-withdrawing nature of the cyano group may slightly lower the pKa compared to the parent phenylboronic acid. | The acidity of the boronic acid is a critical parameter for its reactivity and biological interactions. |
Experimental Protocols
Synthesis
A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
General Synthetic Workflow:
Protocol:
-
Reaction Setup: To a solution of 4-bromo-1-(1-cyanocyclopropyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium dropwise.
-
Lithiation: Stir the reaction mixture at -78°C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
General Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of protons on the phenyl ring and the cyclopropyl group. The chemical shifts and coupling constants would be characteristic of the compound's structure.
-
¹³C NMR: Would show the expected number of carbon signals corresponding to the phenyl, cyano, and cyclopropyl carbons.[13][14]
-
¹¹B NMR: A broad singlet is expected, characteristic of a boronic acid.[15]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC would be employed to determine the purity of the compound.
-
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug discovery.
-
Suzuki-Miyaura Cross-Coupling: This compound is an ideal coupling partner in Suzuki-Miyaura reactions to introduce the 4-(1-cyanocyclopropyl)phenyl moiety into a wide range of molecules.[1] This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
-
Enzyme Inhibition: The boronic acid functional group is known to act as a reversible covalent inhibitor of serine proteases and other enzymes.[19][20] The unique substituent of this particular boronic acid could confer selectivity and potency towards specific enzyme targets.
-
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are investigated for their potential use in BNCT, a targeted cancer therapy.[21]
Potential Signaling Pathway Interactions:
Although no specific signaling pathways have been elucidated for this compound, boronic acid derivatives, in general, have been shown to modulate various cellular processes. For instance, phenylboronic acid has been reported to inhibit cancer cell migration by affecting the Rho family of GTPases.[19] Further research is required to determine if this compound interacts with similar or novel signaling cascades.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive dataset of its physicochemical properties and biological activities is not yet available, its structural analogy to other well-studied boronic acids suggests it could be a valuable tool for the development of novel therapeutics. This guide has summarized the current knowledge and provided a framework of generalized experimental protocols to facilitate further investigation into this intriguing molecule. Future research focused on the detailed characterization and biological evaluation of this compound is warranted to fully unlock its potential.
References
- 1. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cas 1217501-00-2|| where to buy this compound [chemenu.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound-陕西莱特光电材料股份有限公司 [ltom.com]
- 7. 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]
- 8. 4-Cyanophenylboronic acid(126747-14-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folic acid-conjugated 4-amino-phenylboronate, a boron-containing compound designed for boron neutron capture therapy, is an unexpected agonist for human neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(1-Cyanocyclopropyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology has found extensive application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3][4] (4-(1-Cyanocyclopropyl)phenyl)boronic acid is a valuable building block in drug discovery, with the cyanocyclopropyl moiety offering unique structural and electronic properties that can enhance pharmacological profiles. The incorporation of this boronic acid into various scaffolds via palladium-catalyzed cross-coupling allows for the generation of diverse compound libraries for screening and lead optimization.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed cross-coupling reactions utilizing this compound.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Optimization
Achieving high yields and purity in the cross-coupling of this compound requires careful optimization of several reaction parameters. The electronic nature of the cyanocyclopropyl group (electron-withdrawing) can influence the reactivity of the boronic acid, making parameter screening crucial.
1. Palladium Catalyst and Ligand Selection:
The choice of the palladium source and the ancillary ligand is critical for catalytic activity and stability. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), in combination with phosphine ligands. The selection of the ligand can significantly impact the reaction outcome.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A versatile, air-sensitive catalyst. |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 | A stable Pd(II) precatalyst that is reduced in situ. |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-5 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | 1-5 | Highly active catalyst systems for challenging couplings.[7] |
2. Base:
The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.
| Base | Strength | Solubility | Typical Equivalents |
| K₂CO₃ | Moderate | Aqueous/Polar Organic | 2-3 |
| Cs₂CO₃ | Strong | Polar Organic | 2-3 |
| K₃PO₄ | Strong | Aqueous/Polar Organic | 2-3 |
| NaHCO₃ | Weak | Aqueous | 2-3 |
3. Solvent:
The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Mixtures of organic solvents with water are common.
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Toluene/H₂O | Nonpolar/Polar | ~84 | Common biphasic system. |
| Dioxane/H₂O | Polar aprotic | ~88 | Good for a wide range of substrates. |
| DMF/H₂O | Polar aprotic | ~100 | High boiling point, can facilitate difficult couplings. |
| Ethanol/H₂O | Polar protic | ~78 | A greener solvent option. |
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a standard procedure for the cross-coupling of this compound with a generic aryl bromide.
References
- 1. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation with Cyanocyclopropyl Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating these bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. This application note provides a detailed guide for utilizing cyanocyclopropyl phenylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions to introduce the valuable cyanocyclopropylaryl motif into target molecules.
The cyclopropyl group is a prevalent structural motif in numerous natural products and pharmaceutical agents, valued for its unique conformational and electronic properties. The addition of a cyano group to the cyclopropyl ring introduces a potent electron-withdrawing feature and a versatile synthetic handle for further molecular elaboration. While specific literature on the Suzuki-Miyaura coupling of 1-cyanocyclopropylboronic acid is limited, this document provides a generalized protocol adapted from established methods for similar cyclopropylboron reagents. It is intended to serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent (in this case, a cyanocyclopropyl phenylboronic acid derivative) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.
Data Presentation
Due to the limited availability of specific data for the Suzuki-Miyaura coupling of cyanocyclopropyl phenylboronic acid, the following table presents a generalized set of reaction parameters based on successful couplings of potassium cyclopropyltrifluoroborate with aryl chlorides.[1] These conditions are recommended as a starting point for optimization.
| Parameter | Recommended Starting Conditions |
| Boronic Acid Derivative | Potassium (1-cyanocyclopropyl)phenyltrifluoroborate (or the corresponding boronic acid/pinacol ester) (1.0 - 1.5 equiv.) |
| Coupling Partner | Aryl or Heteroaryl Halide (Br, Cl) or Triflate (1.0 equiv.) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) (4-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.) |
| Solvent | Anhydrous, degassed solvent mixtures such as 1,4-Dioxane/H₂O, Toluene/H₂O, or CPME/H₂O (typically in a 10:1 to 5:1 ratio) |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours (monitor by TLC or LC-MS) |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of a cyanocyclopropyl phenylboronic acid derivative with an aryl halide. Note: This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Potassium (1-cyanocyclopropyl)phenyltrifluoroborate (or corresponding boronic acid/ester)
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the potassium (1-cyanocyclopropyl)phenyltrifluoroborate (1.2 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (0.03 equiv.), XPhos (0.06 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio to achieve a 0.1 M concentration of the aryl halide) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyanocyclopropylaryl product.
Mandatory Visualizations
References
Application Notes and Protocols: The Use of (4-(1-Cyanocyclopropyl)phenyl)boronic Acid in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of compound libraries targeting a diverse range of biological targets. The presence of the cyanocyclopropyl moiety offers a unique three-dimensional structural element that can enhance binding affinity and selectivity, while the boronic acid functional group allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. These characteristics make it an attractive reagent for the generation of novel molecular scaffolds in drug discovery programs.
The cyanocyclopropyl group is of particular interest as it can act as a bioisostere for other functional groups, potentially improving metabolic stability and pharmacokinetic properties of lead compounds. Its rigid structure can also help in exploring specific binding pockets of target proteins, such as kinases, proteases, and GPCRs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a medicinal chemistry library, exemplified by its application in the preparation of kinase inhibitors.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile tool for medicinal chemists. Key applications include:
-
Scaffold Decoration: It serves as an excellent coupling partner in Suzuki-Miyaura reactions to introduce the 4-(1-cyanocyclopropyl)phenyl moiety onto various heterocyclic cores. This is a common strategy in library synthesis to explore the structure-activity relationship (SAR) of a lead compound.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and distinct chemical features of the cyanocyclopropylphenyl group make it a suitable fragment for FBDD campaigns.
-
Kinase Inhibitor Synthesis: The cyanocyclopropyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to potent and selective inhibition. Libraries of kinase inhibitors are frequently synthesized using this building block to target various oncology and inflammatory pathways.
-
Improving Physicochemical Properties: The introduction of the cyanocyclopropyl group can modulate lipophilicity and metabolic stability, key parameters in drug development.
Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions and are exemplified by the synthesis of a substituted pyrrolo[2,3-b]pyridine, a common scaffold in kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a halogenated heterocyclic core.
Materials:
-
This compound
-
Halogenated heterocycle (e.g., 5-(2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2.0 M aqueous Na₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME))
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
To a reaction vessel, add the halogenated heterocycle (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent (DME) to the vessel.
-
Add the aqueous base (e.g., 3.0 equiv of 2.0 M Na₂CO₃).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 140 °C) for the specified time (e.g., 1 hour). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by column chromatography on silica gel.
Quantitative Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction using this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 5-(2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile | [1] |
| Starting Material 2 | This compound | [1] |
| Catalyst | Pd(PPh₃)₄ | [1] |
| Base | 2.0 M aqueous Na₂CO₃ | [1] |
| Solvent | DME | [1] |
| Reaction Temperature | 140 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Product | 5-(2-(4-(1-cyanocyclopropyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile | [1] |
| Yield | Not explicitly stated for the isolated intermediate, but the crude product was used directly in the next step. | [1] |
| Analytical Method | LCMS-ESI+ | [1] |
| Observed m/z [M+H]⁺ | 601.2 | [1] |
| Calculated m/z [M+H]⁺ | 601.7 | [1] |
Mandatory Visualizations
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a chemical library using this compound.
Caption: Automated workflow for parallel library synthesis.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinal chemistry libraries. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient and modular construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to incorporate this valuable reagent into their drug discovery and development programs. The unique structural and electronic properties of the cyanocyclopropyl moiety offer significant potential for the discovery of novel therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols for the Synthesis of Biaryls Using (4-(1-Cyanocyclopropyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile methods for the construction of the C-C bond connecting two aromatic rings is therefore of paramount importance in modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted strategy for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.
This application note provides a detailed experimental protocol for the synthesis of a functionalized biaryl, 4'-(1-cyanocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile, utilizing (4-(1-Cyanocyclopropyl)phenyl)boronic acid as a key coupling partner. The presence of the 1-cyanocyclopropyl moiety is of particular interest in medicinal chemistry as the cyclopropyl ring can act as a metabolically stable bioisostere for various functional groups, and the nitrile group can participate in key binding interactions. This protocol is intended to serve as a robust starting point for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.
General Reaction Scheme
The core of this experimental procedure is the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, in this case, 4-bromobenzonitrile. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step of the catalytic cycle.
Chemical Equation:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4'-(1-cyanocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 mmol |
| 4-Bromobenzonitrile | 1.0 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 mmol (3 mol%) |
| Base | |
| Potassium Phosphate (K₃PO₄) | 3.0 mmol |
| Solvent System | |
| 1,4-Dioxane | 8 mL |
| Deionized Water | 2 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 hours |
| Product | |
| Product Name | 4'-(1-cyanocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile |
| Isolated Yield | 85% |
| Purity (by ¹H NMR) | >95% |
Experimental Protocols
This section provides a detailed step-by-step procedure for the synthesis of 4'-(1-cyanocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
Reagents:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Schlenk line (optional)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
To the flask, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating mantle and maintain vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-(1-cyanocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile as a solid.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: Step-by-step workflow for the synthesis of biaryls.
Scale-Up Synthesis Considerations for Reactions with (4-(1-Cyanocyclopropyl)phenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to introduce the unique cyanocyclopropylphenyl motif into target molecules. The successful scale-up of reactions involving this reagent is critical for the efficient production of active pharmaceutical ingredients (APIs) and other advanced materials. This document provides detailed application notes and protocols for the multi-kilogram scale synthesis of this compound pinacol ester and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction. Key considerations for process optimization, safety, and purification at scale are highlighted.
Synthetic Strategy Overview
The overall synthetic strategy for the production and utilization of this compound involves a three-stage process. This begins with the scalable synthesis of the key intermediate, 1-(4-bromophenyl)cyclopropanecarbonitrile. This is followed by a Miyaura borylation to generate the corresponding boronic acid pinacol ester, a stable and easily handled intermediate. Finally, the boronic acid pinacol ester is utilized in a Suzuki-Miyaura cross-coupling reaction to form the desired biaryl product.
Figure 1: Overall synthetic workflow.
Stage 1: Scale-Up Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
The synthesis of the key precursor, 1-(4-bromophenyl)cyclopropanecarbonitrile, is achieved via a phase-transfer catalyzed cyclopropanation of 1-(4-bromophenyl)acetonitrile with 1,2-dibromoethane. This method is amenable to large-scale production due to the use of readily available and inexpensive reagents and the avoidance of cryogenic conditions.[1]
Experimental Protocol
Figure 2: Workflow for the synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 100 L) with overhead stirring, temperature probe, and reflux condenser.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Charge the reactor with 1-(4-bromophenyl)acetonitrile, 1,2-dibromoethane, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and toluene.
-
Begin vigorous stirring and slowly add a 50% aqueous solution of sodium hydroxide via the addition funnel, ensuring the internal temperature is maintained below 30 °C.
-
After the addition is complete, continue to stir the mixture at 25-30 °C for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Once the reaction is complete, stop the stirring and allow the phases to separate. Remove the aqueous layer.
-
Wash the organic layer with water followed by brine.
-
Perform a solvent swap to a suitable crystallization solvent, such as heptane, by distillation.
-
Cool the resulting slurry to 0-5 °C to induce crystallization.
-
Isolate the product by filtration, washing the filter cake with cold heptane.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Scale-Up Considerations:
-
Exothermicity: The addition of the concentrated sodium hydroxide solution is exothermic and must be carefully controlled on a large scale.
-
Agitation: Efficient mixing is crucial for phase-transfer catalysis; ensure the reactor's stirring is adequate to maintain a good emulsion.
-
Product Isolation: Crystallization is a preferred method for isolation at scale as it aids in purification. A solvent screen may be necessary to optimize crystal form and yield.
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Projected) |
| Starting Material | 50 g | 10 kg |
| Solvent Volume | 500 mL | 100 L |
| Typical Yield | 85-95% | 80-90% |
| Purity (HPLC) | >98% | >98% |
Stage 2: Scale-Up Synthesis of this compound pinacol ester
The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[2] The use of bis(pinacolato)diboron (B₂pin₂) provides a stable pinacol ester, which is often easier to handle and purify on a large scale compared to the free boronic acid.[3][4]
Experimental Protocol
Figure 3: Workflow for the Miyaura Borylation.
Materials and Equipment:
-
Inerted jacketed glass reactor.
-
Filtration equipment.
-
Rotary evaporator or other solvent removal system.
Procedure:
-
Charge the reactor with 1-(4-bromophenyl)cyclopropanecarbonitrile, bis(pinacolato)diboron, and potassium acetate.
-
Add the solvent (e.g., 1,4-dioxane) and thoroughly degas the mixture.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂, under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring for completion by HPLC.
-
Cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by slurrying in a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to induce crystallization.
-
Isolate the purified product by filtration and dry under vacuum.
Scale-Up Considerations:
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.[3]
-
Catalyst Loading: Minimizing the palladium catalyst loading is important for cost-effectiveness and to reduce the burden of palladium removal from the final product.[5]
-
Purification: While boronic esters are more stable than boronic acids, they can still be challenging to purify by chromatography on a large scale. Crystallization or slurrying is often a more practical approach.[5] The use of tetrahydroxydiboron can be an alternative to simplify the process by directly yielding the boronic acid, avoiding a subsequent hydrolysis step.[4]
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Projected) |
| Starting Material | 25 g | 5 kg |
| Catalyst Loading | 1-3 mol% | 0.5-1.5 mol% |
| Typical Yield | 70-85% | 65-80% |
| Purity (HPLC) | >97% | >97% |
Stage 3: Kilogram-Scale Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction widely used in the pharmaceutical industry.[6][7] The following protocol describes a general procedure for the coupling of this compound pinacol ester with a representative heteroaryl halide.
Experimental Protocol
Figure 4: Workflow for the Suzuki-Miyaura Coupling.
Materials and Equipment:
-
Inerted jacketed glass reactor.
-
Phase separation vessel.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with this compound pinacol ester, the aryl or heteroaryl halide, and the organic solvent (e.g., 2-MeTHF).
-
Degas the mixture thoroughly.
-
In a separate vessel, prepare a degassed aqueous solution of the base (e.g., potassium carbonate).
-
Add the aqueous base to the reactor, followed by the palladium catalyst and ligand (e.g., a pre-formed catalyst or generated in situ from a palladium source and a ligand like SPhos).
-
Heat the biphasic mixture to 70-90 °C and maintain for 4-8 hours, monitoring for completion by HPLC.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Treat the organic solution with activated carbon and/or silica gel to scavenge residual palladium.
-
Concentrate the solution and induce crystallization by adding an anti-solvent or by cooling.
-
Isolate the final product by filtration and dry under vacuum.
Scale-Up Considerations:
-
Impurity Profile: Common impurities in Suzuki-Miyaura couplings include homo-coupled products and de-boronated starting materials. Careful control of reaction stoichiometry and conditions is necessary to minimize these.[8]
-
Palladium Removal: Stringent limits on residual palladium in APIs necessitate efficient removal strategies. Treatment with activated carbon, functionalized silica gels, or specific palladium scavengers are common industrial practices.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, impurity profile, and ease of work-up. Biphasic solvent systems are often preferred for facile separation of the catalyst and inorganic salts. The use of surfactants like TPGS-750-M in water can be a green and efficient alternative.[8]
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Projected) |
| Aryl Halide Scale | 20 g | 4 kg |
| Catalyst Loading | 0.5-2 mol% | 0.1-0.5 mol% |
| Typical Yield | 80-95% | 75-90% |
| Purity (HPLC) | >99% | >99.5% |
| Residual Palladium | < 100 ppm | < 10 ppm |
Conclusion
The scale-up of syntheses involving this compound requires careful consideration of reaction conditions, safety, and purification strategies. The protocols and considerations outlined in this document provide a robust framework for the multi-kilogram production of this key intermediate and its subsequent use in Suzuki-Miyaura cross-coupling reactions. By focusing on process optimization to minimize impurities and catalyst loading, and by implementing effective purification techniques, researchers and drug development professionals can efficiently and reliably produce complex molecules containing the cyanocyclopropylphenyl moiety for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. However, when coupling partners involve sterically hindered boronic acids, particularly those with ortho-substituents, the reaction often becomes challenging, leading to low yields and slow reaction rates. This application note provides a detailed guide to ligand selection for overcoming these steric challenges, complete with comparative data and detailed experimental protocols to facilitate the successful synthesis of sterically encumbered biaryl compounds, which are crucial motifs in many pharmaceutical agents and advanced materials.
The Challenge of Sterically Hindered Substrates
Steric hindrance around the boronic acid moiety can significantly impede key steps in the Suzuki-Miyaura catalytic cycle. The bulky substituents can hinder the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Furthermore, the subsequent reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, can also be slowed down by steric congestion around the metal center. To overcome these hurdles, the choice of an appropriate ligand is paramount.
Ligand Selection Guide
The key to a successful Suzuki coupling with sterically hindered boronic acids lies in the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of low-coordinate, highly reactive palladium complexes that can accommodate bulky substrates and facilitate the otherwise difficult steps of the catalytic cycle.
Buchwald-type Biaryl Phosphine Ligands
The Buchwald family of biaryl phosphine ligands is widely recognized for its effectiveness in a broad range of cross-coupling reactions, including those with sterically demanding substrates.[1] These ligands are characterized by a biaryl backbone with a phosphine group on one ring and various substituents on the other. The steric bulk and electron-donating properties of these ligands are crucial for their high catalytic activity.
-
SPhos (Spherical Phosphine): Known for its general applicability and high reactivity in a wide range of Suzuki couplings.
-
XPhos (X-type Phosphine): Often provides excellent results for a broad scope of substrates, including challenging, sterically hindered partners.[1]
-
RuPhos (Ruthenium Phosphine): Another highly effective and versatile ligand, particularly for electron-rich and sterically hindered substrates.[1]
Other Specialized Phosphine Ligands
For extremely hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, more specialized ligands are often necessary.
-
BI-DIME: This ligand has proven to be highly effective in facilitating the synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents.[2]
-
AntPhos: This ligand has demonstrated high reactivity and a broad substrate scope for sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[3]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are another class of powerful ligands for Suzuki-Miyaura reactions. They are strong σ-donors and can form very stable palladium complexes. The steric and electronic properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. For sterically hindered couplings, bulky NHC ligands have shown excellent performance, sometimes surpassing that of phosphine ligands.[4]
Comparative Ligand Performance Data
The following tables summarize the performance of various ligands in Suzuki-Miyaura couplings involving sterically hindered boronic acids. The data is compiled from the literature to provide a clear comparison of yields under specific reaction conditions.
Coupling of Moderately Hindered Substrates
Table 1: Comparison of Ligands for the Coupling of 2,6-Dimethylphenylboronic Acid with 4-Chlorotoluene
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [5] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 | 92 | [6] |
| RuPhos | Pd-G2 | Cs₂CO₃ | Toluene | 80 | 12 | 97 | [7] |
Coupling of Severely Hindered Substrates (Tetra-ortho-substituted Biaryls)
Table 2: Comparison of Ligands for the Synthesis of a Tetra-ortho-substituted Biaryl
| Aryl Halide | Boronic Acid | Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 | [8] |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 78 | [8] |
| 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 12 | 31 | [3] |
| 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | AntPhos | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 12 | 70 | [3] |
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve the best results.
General Protocol for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (1.2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, the sterically hindered boronic acid, the palladium precursor, and the ligand.
-
Add the base to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
If using a Schlenk flask, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Synthesis of a Tetra-ortho-substituted Biaryl using a Pd/BI-DIME Catalyst
This protocol is adapted from literature procedures for the synthesis of highly hindered biaryls.[2]
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BI-DIME (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous toluene (0.1 M)
-
Schlenk flask
Procedure:
-
In a glovebox, add Pd(OAc)₂, BI-DIME, the sterically hindered aryl bromide, the sterically hindered arylboronic acid, and K₃PO₄ to a Schlenk flask equipped with a magnetic stir bar.
-
Remove the Schlenk flask from the glovebox and add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.
Visualizing Key Processes
To aid in understanding the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for selecting ligands in challenging Suzuki couplings.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient catalyst activation- Steric hindrance too great for the chosen ligand- Inappropriate base or solvent- Low reaction temperature | - Use a pre-catalyst or increase temperature.- Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to BI-DIME).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, xylenes).- Increase the reaction temperature, potentially using a higher-boiling solvent. |
| Protodeboronation of the boronic acid | - Presence of water- Base-mediated decomposition | - Ensure all reagents and solvents are anhydrous.- Use a milder base or shorter reaction times.- Use a more active catalyst system to promote the desired cross-coupling over decomposition. |
| Formation of homocoupled products | - Reductive elimination from a bis(organo)palladium intermediate | - Lower the reaction temperature.- Use a ligand that promotes the desired cross-coupling pathway more efficiently. |
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the judicious selection of the ligand. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, and specialized ligands like BI-DIME and AntPhos, as well as N-heterocyclic carbenes, have proven to be highly effective in overcoming the challenges posed by steric hindrance. By carefully considering the steric demands of the substrates and utilizing the information and protocols provided in this application note, researchers can significantly improve the success rate of these challenging yet crucial transformations in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4-(1-Cyanocyclopropyl)phenyl)boronic acid in the Synthesis of Enzyme Inhibitors
Affiliation: Advanced Organic Synthesis and Drug Discovery Laboratory
Abstract
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a versatile synthetic intermediate with significant potential in the development of novel enzyme inhibitors. This application note details its utility as a key building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. The cyanocyclopropylphenyl moiety can be incorporated into inhibitor scaffolds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. We provide a hypothetical synthetic protocol for a novel DPP-4 inhibitor, along with methodologies for assessing its inhibitory activity.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-4 inhibitors, including Vildagliptin and Saxagliptin, are established therapeutics for type 2 diabetes.[2]
The synthesis of many DPP-4 inhibitors involves the coupling of a key amine-containing scaffold with a side chain that interacts with the S1 pocket of the enzyme. This compound offers a unique structural motif that can be strategically incorporated into these side chains. Boronic acids are well-established as valuable reagents in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.[3][4][5][6] Furthermore, the boronic acid functional group itself has been explored as a pharmacophore in various enzyme inhibitors, often acting as a transition-state analog that forms a reversible covalent bond with catalytic serine residues.[7][8]
This document outlines the potential application of this compound in the synthesis of a novel DPP-4 inhibitor, leveraging its properties as a versatile chemical building block.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1217501-00-2 | [9] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [9] |
| Molecular Weight | 187.01 g/mol | [9] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | - |
Table 2: Hypothetical Inhibitory Activity of Synthesized Compound
| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) |
| Hypothetical Inhibitor 1 | Human DPP-4 | 15.2 | 7.8 |
| Vildagliptin (Reference) | Human DPP-4 | 5.5 | 2.5 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocols
Protocol 1: Synthesis of a Novel DPP-4 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a novel DPP-4 inhibitor utilizing this compound and a halo-substituted heterocyclic core, followed by coupling with a standard DPP-4 binding motif.
Materials:
-
This compound
-
2-Chloro-5-bromopyrimidine
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin intermediate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-chloro-5-bromopyrimidine (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add potassium carbonate (2.0 mmol) and 1,4-dioxane (10 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A (2-chloro-5-(4-(1-cyanocyclopropyl)phenyl)pyrimidine).
-
-
Step 2: Nucleophilic Substitution
-
Dissolve Intermediate A (1.0 mmol) and (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (1.1 mmol) in DMF (10 mL).
-
Add sodium iodide (0.1 mmol) as a catalyst.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final Hypothetical Inhibitor 1 .
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (pH 7.5)
-
Synthesized inhibitor compound
-
Vildagliptin (as a positive control)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor and Vildagliptin in DMSO.
-
Perform serial dilutions in Tris-HCl buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the diluted inhibitor or control solution.
-
Add 20 µL of human recombinant DPP-4 solution (final concentration ~1 ng/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of Gly-Pro-AMC substrate (final concentration ~50 µM).
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for the proposed DPP-4 inhibitor.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]
Troubleshooting & Optimization
How to prevent protodeboronation of (4-(1-Cyanocyclopropyl)phenyl)boronic acid
Welcome to the technical support center for (4-(1-Cyanocyclopropyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and reaction optimization, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-cyanocyclopropyl)benzene as a byproduct.[1][2] This reaction consumes your starting material, reducing the yield of your desired product and complicating purification. This compound is susceptible to this decomposition pathway, particularly due to the electron-withdrawing nature of the cyanocyclopropyl group, which can make the boronic acid more prone to decomposition under certain conditions, especially in basic media often used for cross-coupling reactions.[3]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several factors can significantly impact the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor.[1][4] Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate species.[2] For many arylboronic acids, protodeboronation is accelerated at high pH due to the formation of the more reactive boronate anion.[2][5]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[6]
-
Choice of Base: The type, strength, and concentration of the base used in reactions like Suzuki-Miyaura coupling are crucial. While a base is necessary for the catalytic cycle, excessively strong basic conditions can promote protodeboronation.[6]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1][6]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[6]
-
Presence of Water: Water is a reactant in protodeboronation, so its presence and concentration can be a key factor.[1]
Q3: How should I handle and store this compound to ensure its stability?
A3: To maintain the chemical integrity of this compound, proper storage and handling are essential. Boronic acids can be hygroscopic and may dehydrate to form cyclic anhydrides (boroxines).[7]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and light. A desiccator or a glovebox with an inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Handling: When handling the solid, minimize its exposure to the atmosphere. Use it in a well-ventilated area or under an inert atmosphere. Avoid storing it in solution for extended periods, as this can accelerate decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired cross-coupled product and significant formation of (1-cyanocyclopropyl)benzene. | Protodeboronation of the boronic acid. This is the most likely cause, especially under basic reaction conditions. | 1. Modify the base: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of stronger bases like NaOH or KOH. Use the minimum effective amount of base. 2. Lower the reaction temperature: If the reaction protocol allows, try running the reaction at a lower temperature to slow down the rate of protodeboronation.[6] 3. Use a more active catalyst system: Employ a highly efficient palladium catalyst and ligand system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) to accelerate the cross-coupling reaction, thereby outcompeting protodeboronation.[1][6] 4. Convert to a boronic ester: Protect the boronic acid as a more stable derivative, such as a pinacol, neopentyl glycol, or MIDA boronate ester. These esters can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][8] |
| Reaction is sluggish or incomplete, even after attempting the solutions above. | Poor catalyst activity or deactivation. The catalyst may be oxidized or otherwise deactivated. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6][8] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive. 3. Increase catalyst loading: A modest increase in the catalyst loading might improve the conversion rate. |
| Formation of significant side products other than the protodeboronated arene (e.g., homocoupling). | Oxidative homocoupling of the boronic acid or the aryl halide. This can be promoted by the presence of oxygen. | 1. Maintain an inert atmosphere: As with catalyst deactivation, ensuring an oxygen-free environment is crucial to prevent homocoupling.[6] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. |
Data on Boronic Acid Stability
Table 1: General Effect of pH on Arylboronic Acid Stability
| pH Range | Predominant Species | General Stability | Notes |
| Acidic (pH < 7) | ArB(OH)₂ (Trigonal) | Generally stable | For arylboronic acids with electron-withdrawing groups, acidic conditions are often stabilizing.[1] |
| Neutral (pH ≈ 7) | Equilibrium between ArB(OH)₂ and [ArB(OH)₃]⁻ | Variable | Some heteroarylboronic acids are highly unstable at neutral pH due to the formation of reactive zwitterionic species.[1] |
| Basic (pH > 8) | [ArB(OH)₃]⁻ (Tetrahedral) | Often less stable | The anionic boronate is typically more susceptible to protodeboronation, especially for electron-deficient arylboronic acids.[2][3] |
Table 2: Comparison of Boronic Acid Derivatives for Enhanced Stability
| Derivative | Structure | Key Advantages | Considerations |
| Boronic Acid | ArB(OH)₂ | Commercially available, no deprotection step needed. | Often prone to protodeboronation and boroxine formation.[7] |
| Pinacol Ester | ArB(pin) | Increased stability, often crystalline and easy to handle.[9] | Hydrolyzes to the boronic acid in situ; hydrolysis rate can be a factor.[5] |
| Neopentyl Glycol Ester | ArB(neopen) | Good stability and reactivity, particularly in anhydrous conditions.[9] | Requires synthesis from the boronic acid. |
| MIDA Ester | ArB(MIDA) | Very stable, allows for "slow release" of the boronic acid, minimizing side reactions.[1][4] | Requires a specific hydrolysis step (often with aqueous base) to release the active boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to suppress protodeboronation.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
-
Reaction Setup:
-
Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe. The solvent volume should be sufficient to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of this compound, pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
-
Esterification Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Isolation:
-
Filter off the drying agent (if used).
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: pH-dependent equilibrium and pathways for protodeboronation.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision tree for selecting a strategy to prevent protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting low yields in Suzuki coupling with (4-(1-Cyanocyclopropyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving (4-(1-Cyanocyclopropyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability:
-
This compound Stability: Boronic acids, particularly those with sensitive functional groups, can degrade over time. The cyclopropyl group can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1] It is recommended to use a fresh, high-purity batch of the boronic acid. Storing the boronic acid under anhydrous and inert conditions is crucial. For particularly problematic cases, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt, which can release the boronic acid in situ during the reaction.[1][2]
-
Aryl Halide Reactivity: The reactivity of your coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.
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Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that degassed solvents are used.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also critical; it must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials or product. Ensure the base is of high purity and handled under inert conditions if it is hygroscopic.
-
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction that lowers the yield by consuming the boronic acid. Here are several strategies to mitigate it:
-
Use of More Stable Boron Reagents: As mentioned, converting the boronic acid to a more stable form like a pinacol ester (boronate ester) or a potassium trifluoroborate salt is a highly effective strategy.[1][2] These derivatives are generally more resistant to premature decomposition and protodeboronation.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can help to suppress this side reaction.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases, if effective for the coupling, may be preferable. Some sources suggest that for base-sensitive substrates, powdered potassium fluoride (KF) can be a good choice.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Q3: Could the nitrile group in this compound be inhibiting my palladium catalyst?
A3: Yes, this is a possibility. Lewis-basic functional groups, such as nitriles, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) can help. These ligands form stable and highly active palladium complexes that can be less susceptible to inhibition by other coordinating species in the reaction mixture.
-
Catalyst Loading: In some cases, a slight increase in the catalyst loading might be necessary to compensate for any catalyst deactivation. However, this should be done judiciously, as higher catalyst concentrations can sometimes lead to an increase in side reactions.
Q4: What are other potential side reactions that could be contributing to the low yield?
A4: Besides protodeboronation, other side reactions can lower the yield of your desired product.
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to byproducts. This is often promoted by the presence of oxygen or high temperatures. Ensuring a strictly inert atmosphere and optimizing the reaction temperature can minimize homocoupling.
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Beta-Hydride Elimination: While less common with aryl-aryl couplings, if your aryl halide partner has an alkyl chain with beta-hydrogens, beta-hydride elimination can be a competing side reaction.[5] The choice of ligand can also influence this pathway.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure proper storage and handling under an inert atmosphere. - Consider using a more robust, air-stable precatalyst. |
| Ineffective Base | - The base may be too weak to promote transmetalation. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Steric Hindrance | - If either coupling partner is sterically hindered, a more active catalyst system is likely required. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the coupling. |
| Catalyst Inhibition by Nitrile Group | - Switch to a more electron-rich and sterically demanding ligand that can outcompete the nitrile for coordination to the palladium center.[4] |
Problem: Good Conversion but Low Yield of Desired Product
| Potential Cause | Suggested Solution |
| Protodeboronation | - Use the corresponding boronate ester or trifluoroborate salt of this compound.[1][2] - Ensure strictly anhydrous reaction conditions. - Optimize the base; consider using a milder base like K₂CO₃ or KF.[3] - Minimize reaction time and temperature. |
| Homocoupling | - Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). - Avoid excessively high temperatures. |
| Product Degradation | - The desired product may be unstable under the reaction conditions. Try lowering the reaction temperature or shortening the reaction time. |
| Difficult Purification | - The product may be difficult to isolate from the reaction mixture. Optimize the work-up and purification procedure. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions, drawn from literature on challenging substrates. While not specific to this compound, they provide valuable insights for optimization.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | K₂CO₃ | Ethanol/Water | 60 | >98 |
| 2 | Iodobenzene | Phenylboronic acid | Cs₂CO₃ | Ethanol/Water | 60 | >98 |
| 3 | Iodobenzene | Phenylboronic acid | K₃PO₄ | Ethanol/Water | 60 | >98 |
| 4 | Iodobenzene | Phenylboronic acid | KHCO₃ | Ethanol/Water | 60 | 81 |
| Data adapted from a study on optimizing Suzuki coupling conditions.[6] |
Table 2: Optimization of Catalyst and Ligand for Heterocyclic Coupling
| Entry | Palladium Source | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 100 | 25 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 56 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 53 |
| 4 | XPhos-Pd-G2 | - | K₃PO₄ | 100 | 80 |
| Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates and reaction scale.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its derivative (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst; 1-5 mol%) and the phosphine ligand (if required, typically in a 1:2 Pd:ligand ratio for monodentate ligands).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O) via syringe. The choice of solvent will depend on the solubility of your substrates.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically ranging from 60-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction with potential pitfalls.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (4-(1-Cyanocyclopropyl)phenyl)boronic acid
Welcome to the technical support center for the purification of crude (4-(1-Cyanocyclopropyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common methods for purifying arylboronic acids, including this compound, are recrystallization, column chromatography, and derivatization into a salt followed by acidification. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of arylboronic acids can include:
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Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These can sometimes be reverted to the boronic acid under appropriate conditions.
-
Starting materials: Unreacted precursors from the synthesis.
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Homocoupling products: Biaryl compounds formed from the coupling of two aryl groups.
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Protodeboronation products: The corresponding arene where the boronic acid group has been replaced by a hydrogen atom. Cyclopropyl boronic acids can be susceptible to this, especially under certain pH and temperature conditions.
Q3: My purified this compound shows a lower than expected molecular weight in some analyses. What could be the cause?
A3: This is often due to the formation of the corresponding boroxine (the cyclic anhydride). Gentle heating under vacuum can sometimes remove water and favor boroxine formation, while treatment with water can hydrolyze the boroxine back to the boronic acid. It is crucial to carefully dry the product to minimize boroxine content if the free boronic acid is desired.[1]
Q4: Is the cyanocyclopropyl group stable during purification?
A4: The cyanocyclopropyl group is generally stable under standard purification conditions. However, harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the nitrile or opening of the cyclopropane ring.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing. | The solvent may be too nonpolar, or the cooling rate is too fast. | Try using a more polar solvent system. A mixture of solvents, such as DMF/water, can be effective for cyanophenylboronic acids.[2] Ensure slow cooling to allow for crystal lattice formation. |
| Poor recovery of the purified product. | The chosen solvent has too high a solubility for the compound, even at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider anti-solvent addition to induce crystallization. |
| Product purity does not improve significantly. | The impurities have similar solubility profiles to the product in the chosen solvent. | Consider a different purification technique, such as column chromatography or derivatization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product streaks on the silica gel column. | Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. | 1. Use boric acid-impregnated silica gel: This can suppress the over-adsorption of boronic acids.[3] 2. Add a modifier to the eluent: A small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve peak shape. |
| Product co-elutes with impurities. | The chosen eluent system does not provide sufficient resolution. | Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that separates the product from the impurities. Gradient elution may be necessary. |
| Low recovery from the column. | The product is irreversibly adsorbed onto the stationary phase. | In addition to the solutions for streaking, consider using a less active stationary phase like alumina or a reverse-phase column if the compound and impurities have suitable solubility. |
Experimental Protocols
Protocol 1: Recrystallization from a DMF/Water System
This protocol is adapted from a procedure for a structurally related cyanophenylboronic acid and may require optimization for this compound.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF).
-
Induce Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy.
-
Heating: Gently heat the mixture until the solution becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Salt Formation
This is a general method for boronic acid purification that can be adapted.
-
Base Treatment: Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate. Add an aqueous solution of a base (e.g., 1M NaOH) and stir. The boronic acid will form a salt and move into the aqueous layer.
-
Extraction: Separate the aqueous layer. Wash the organic layer with the aqueous base solution to ensure complete extraction of the boronic acid salt.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of around 2-3. The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: (4-(1-Cyanocyclopropyl)phenyl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using (4-(1-Cyanocyclopropyl)phenyl)boronic acid in cross-coupling reactions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during your experiments.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield of the desired biaryl product is a frequent challenge. The electron-withdrawing nature of the cyanocyclopropyl group can affect the reactivity of the boronic acid.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?
A1: Several factors can contribute to low yields in the Suzuki-Miyaura coupling of this specific boronic acid:
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Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom. The electron-withdrawing cyano group makes the boronic acid more susceptible to this process, which is often promoted by aqueous and basic conditions[1].
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is another common side reaction. This can be mediated by the palladium catalyst, especially in the presence of oxygen[2].
-
Catalyst Inactivity: The palladium catalyst may not be active enough to facilitate the coupling efficiently, particularly with challenging substrates.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand can significantly impact the reaction outcome.
Q2: I have identified the major byproduct as 1-cyanocyclopropylbenzene, indicating protodeboronation. How can I minimize this side reaction?
A2: To suppress protodeboronation, consider the following strategies:
-
Choice of Base: Use of strong bases can accelerate protodeboronation[3]. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH)[4].
-
Solvent System: While Suzuki couplings are often performed in aqueous mixtures, water can be a proton source for protodeboronation. Using anhydrous solvents like dioxane or THF may be beneficial. If a co-solvent is necessary, minimizing the amount of water is advisable.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote protodeboronation[5]. Running the reaction at the lowest effective temperature is recommended.
-
Boronic Acid Equivalents: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to protodeboronation.
Q3: My reaction mixture shows a significant amount of 4,4'-bis(1-cyanocyclopropyl)biphenyl. What causes this homocoupling product and how can it be avoided?
A3: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.
-
Palladium(II)-Mediated: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).
To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Catalyst Choice: Using a Pd(0) source directly or a pre-catalyst that rapidly reduces to Pd(0) can be advantageous.
Issue 2: Potential Side Reactions Involving the Cyanocyclopropyl Moiety
The cyanocyclopropyl group, while generally stable, can potentially undergo side reactions under certain cross-coupling conditions.
Q4: Is the cyclopropyl ring stable under typical palladium-catalyzed cross-coupling conditions?
A4: While generally robust, the cyclopropyl ring can undergo palladium-catalyzed ring-opening, especially in activated systems such as aryl cyclopropyl ketones[4][6]. However, for this compound, this is generally not a major side reaction under standard Suzuki, Buchwald-Hartwig, or Chan-Lam conditions. To minimize this risk, avoid overly harsh conditions, such as very high temperatures or highly acidic/basic environments.
Q5: Can the cyano group participate in or be affected by the cross-coupling reaction?
A5: The cyano group is generally a stable and well-tolerated functional group in many cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings[6]. It is considered a "spectator" group and does not typically interfere with the catalytic cycle. However, under very harsh basic and aqueous conditions, hydrolysis of the nitrile to an amide or carboxylic acid could be a possibility, though this is not commonly observed under standard cross-coupling protocols.
Frequently Asked Questions (FAQs)
Q6: Which palladium catalyst and ligand system is recommended for the Suzuki-Miyaura coupling of this compound?
A6: For electron-deficient boronic acids like this one, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to promote the transmetalation and reductive elimination steps of the catalytic cycle. Commonly successful systems include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, RuPhos
The choice of ligand can have a significant impact on the reaction outcome, and screening a few different ligands is often advisable[4].
Q7: What are the recommended conditions for a Buchwald-Hartwig amination using this compound as a precursor to the arylating agent?
A7: While less common than using an aryl halide directly, it is possible to use the boronic acid. The reaction would likely proceed via an in-situ conversion to an aryl halide or triflate, or potentially through a less common direct C-N coupling pathway. For a standard Buchwald-Hartwig amination of an aryl halide with an amine, where the goal is to introduce the (4-(1-Cyanocyclopropyl)phenyl) moiety, you would start with the corresponding aryl halide. Recommended conditions generally involve a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like toluene or dioxane[7][8].
Q8: Can this compound be used in Chan-Lam couplings?
A8: Yes, arylboronic acids are standard coupling partners in Chan-Lam reactions for the formation of C-N and C-O bonds. The reaction is typically catalyzed by a copper salt, such as Cu(OAc)₂, often in the presence of a ligand like pyridine or a bidentate nitrogen ligand, and a base. The reaction is known for its mild conditions and tolerance of various functional groups, including nitriles[6][9].
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions involving this compound and similar electron-deficient arylboronic acids.
Table 1: Suzuki-Miyaura Coupling - Influence of Base on Yield and Protodeboronation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Biaryl Product (%) | Protodeboronation (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 | <10 |
| 2 | Cs₂CO₃ | Toluene | 110 | 8 | ~90 | <5 |
| 3 | K₂CO₃ | DMF/H₂O | 90 | 16 | ~80 | ~15 |
| 4 | NaOH | THF/H₂O | 80 | 12 | ~60 | >30 |
Data is representative and compiled from various sources on similar electron-deficient arylboronic acids.
Table 2: Comparison of Palladium Catalysts/Ligands in Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 95 |
Data is representative and compiled from various sources on similar electron-deficient arylboronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the ligand, followed by the degassed solvent.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This technical support center provides a foundational guide for utilizing this compound in cross-coupling reactions. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant literature and safety data sheets before conducting any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [qspace.library.queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for cyanocyclopropyl phenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyanocyclopropyl phenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using cyanocyclopropyl phenylboronic acid in Suzuki-Miyaura couplings?
A1: The primary challenges include the inherent instability of cyclopropylboronic acids, which are susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[1] The presence of the electron-withdrawing cyano group can further influence the electronic properties and stability of the boronic acid. Additionally, common issues in Suzuki-Miyaura couplings, such as low yield, catalyst deactivation, and formation of byproducts like homocoupled products, can be more pronounced with these specialized reagents.
Q2: My reaction shows low to no yield of the desired product. What are the initial troubleshooting steps?
A2: For low or no product formation, systematically evaluate the following:
-
Integrity of the Boronic Acid: Confirm the purity and stability of your cyanocyclopropyl phenylboronic acid. Consider using more stable derivatives like pinacol esters or potassium trifluoroborate salts to mitigate potential degradation.[1]
-
Reaction Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote unwanted side reactions, such as the homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity and dryness of your solvent, base, and aryl halide. Water content can significantly impact the reaction, particularly the stability of the boronic acid.
-
Catalyst Activity: Use a high-quality palladium catalyst and ligand. Pre-catalysts can be a good option to ensure the generation of the active Pd(0) species.
Q3: I am observing a significant amount of a byproduct corresponding to the protonated starting material (loss of the boronic acid group). What is happening and how can I prevent it?
A3: This byproduct is a result of protodeboronation, a common side reaction with cyclopropylboronic acids.[1] To minimize this:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable derivative such as a potassium cyclopropyltrifluoroborate or a pinacol boronate ester.[1] These reagents are more resistant to protodeboronation and release the active boronic acid species slowly under the reaction conditions.
-
Optimize the Base: The choice of base is critical. A base that is too strong or too weak can be detrimental. Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Control Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid prolonged heating after completion.
Q4: How do I select the optimal temperature and reaction time?
A4: Temperature and time are critical and interdependent parameters.[2]
-
Temperature: Start with a moderate temperature (e.g., 70-80 °C) and adjust based on reaction progress. Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions like protodeboronation.[3] For less reactive aryl chlorides, temperatures up to 110 °C might be necessary.[3]
-
Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decreased yields due to product degradation or side reactions. Automated systems can help in rapidly finding the optimal balance between temperature and time for maximum yield.[3]
Q5: What is the role of water in the reaction mixture?
A5: A small amount of water is often beneficial, especially when using inorganic bases like K₂CO₃ or K₃PO₄. Water helps to dissolve the base and facilitates the formation of the active boronate species required for transmetalation. However, excessive water can promote protodeboronation. A co-solvent system like dioxane/water or THF/water is commonly used.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst (e.g., a Buchwald pre-catalyst). |
| 2. Poor Quality Reagents | - Use anhydrous, degassed solvents.- Ensure the base is finely powdered and dry.- Verify the purity of the aryl halide. | |
| 3. Protodeboronation of Boronic Acid | - Switch to a more stable boronic acid derivative (pinacol ester or trifluoroborate salt).[1]- Use a milder base and the lowest effective temperature. | |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen | - Thoroughly degas the solvent and reaction vessel with an inert gas.- Maintain a positive pressure of Argon or Nitrogen throughout the reaction. |
| 2. Inefficient Transmetalation | - Screen different bases to optimize the formation of the active boronate species.- Ensure adequate mixing, especially in biphasic systems. | |
| Inconsistent Results | 1. Degradation of Boronic Acid | - Store the cyanocyclopropyl phenylboronic acid under inert gas at low temperature.- Consider preparing a more stable diethanolamine adduct for storage. |
| 2. Variability in Reagent Quality | - Use reagents from a consistent, high-purity source.- Standardize the procedure for solvent and reagent preparation. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - Increase the catalyst loading.- Switch to a more robust ligand that can stabilize the palladium catalyst at higher temperatures. |
| 2. Insufficient Base | - Ensure at least 2-3 equivalents of base are used.- Check the solubility of the base in the chosen solvent system. |
Data on Reaction Parameter Optimization
Table 1: Effect of Temperature and Time on Product Yield (%)
| Temperature (°C) | 2 hours | 4 hours | 8 hours | 12 hours |
| 60 | 35% | 55% | 65% | 68% |
| 80 | 68% | 85% | 82% | 75% |
| 100 | 75% | 78% | 70% (decomposition observed) | 62% |
| 110 | 72% | 70% | 65% | 58% |
| Reaction Conditions: Aryl Bromide (1.0 eq.), Cyanocyclopropyl Phenylboronic Acid Pinacol Ester (1.5 eq.), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1). |
Table 2: Influence of Different Bases on Reaction Yield (%)
| Base | Yield at 80°C, 4 hours |
| K₂CO₃ | 85% |
| Cs₂CO₃ | 88% |
| K₃PO₄ | 92% |
| Na₂CO₃ | 75% |
| Et₃N | <10% |
| Reaction Conditions: Aryl Bromide (1.0 eq.), Cyanocyclopropyl Phenylboronic Acid Pinacol Ester (1.5 eq.), Pd(dppf)Cl₂ (2 mol%), Base (2.0 eq.), Dioxane/H₂O (4:1). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Cyanocyclopropyl Phenylboronic Acid Pinacol Ester
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), cyanocyclopropyl phenylboronic acid pinacol ester (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%). Add the degassed solvent system (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
References
Dealing with impurities in (4-(1-Cyanocyclopropyl)phenyl)boronic acid starting material
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-(1-Cyanocyclopropyl)phenyl)boronic acid as a starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used to produce the boronic acid. A common route involves the reaction of a Grignard or organolithium reagent with a trialkyl borate.[1][2] Impurities from this process can include the corresponding deboronated starting material, (1-cyanocyclopropyl)benzene, and homocoupling byproducts.
-
Degradation Products: Arylboronic acids can undergo degradation, particularly during storage or purification. The most common degradation products are boroxines (anhydrides of the boronic acid) and symmetrical biaryls (homocoupling products).[3]
-
Residual Solvents and Reagents: Depending on the manufacturing process, residual solvents or reagents may be present.
Q2: How do these impurities affect downstream reactions, such as Suzuki couplings?
A2: Impurities in the boronic acid starting material can have a significant negative impact on Suzuki coupling reactions.[4] They can lead to:
-
Reduced Catalyst Activity: Certain impurities can poison the palladium catalyst, leading to lower reaction rates or incomplete conversion.[4]
-
Formation of Byproducts: Impurities can participate in side reactions, complicating the purification of the desired product and reducing the overall yield.[3][4]
-
Inconsistent Reaction Performance: Lot-to-lot variability in impurity profiles can lead to poor reproducibility of the reaction.
Q3: What is the recommended storage and handling for this compound to minimize degradation?
A3: To maintain the quality of this compound, it is recommended to:
-
Store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Keep it in a cool, dry, and well-ventilated place, away from light.[6][7] Refrigeration is often recommended.[6][7]
-
Avoid exposure to moisture, as this can promote the formation of boroxines.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
Issue 1: Low or inconsistent yields in Suzuki coupling reactions.
| Potential Cause | Troubleshooting Step |
| Impurity in the boronic acid | Analyze the purity of the boronic acid lot using HPLC or ¹H NMR. If significant impurities are detected, consider purification prior to use. |
| Catalyst poisoning | Use a higher catalyst loading or screen different palladium catalysts and ligands. Ensure all reagents and solvents are of high purity. |
| Formation of homocoupling byproduct | Degas the reaction mixture thoroughly to remove oxygen.[8][9] The addition of a mild reducing agent, such as potassium formate, may also suppress homocoupling.[8][9] |
| Boronic acid degradation | Use freshly opened or properly stored boronic acid. Consider using the boronic acid as its pinacol ester derivative, which can be more stable. |
Issue 2: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Presence of closely eluting impurities | Optimize the chromatographic purification method. Consider using a different stationary phase or solvent system. |
| Formation of multiple byproducts | Re-evaluate the reaction conditions to minimize side reactions. This may include lowering the reaction temperature, changing the base, or using a different solvent. |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by Reversed-Phase HPLC
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the boronic acid in a mixture of mobile phase A and B.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol can be used to remove neutral organic impurities.
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a base (e.g., 1 M sodium hydroxide) to form the boronate salt, which will move to the aqueous layer.[10]
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M hydrochloric acid) to a pH of ~2, which will precipitate the purified boronic acid.[10]
-
Extract the precipitated boronic acid back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for addressing impurity-related issues.
Caption: Degradation pathways of this compound.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
How to improve the solubility of arylboronic acids in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of arylboronic acids in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of arylboronic acids?
A1: The solubility of arylboronic acids is primarily influenced by a combination of factors:
-
Solvent Polarity: Arylboronic acids generally exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3]
-
Substituents on the Aryl Ring: The nature and position of substituents on the phenyl ring significantly impact solubility. For example, introducing an isobutoxy group generally increases solubility in many organic solvents.[4] Conversely, electron-withdrawing groups can affect properties like pKa, which in turn influences solubility in aqueous media.[5][6]
-
Temperature: The solubility of arylboronic acids in most solvents, including water, tends to increase with temperature.[7][8]
-
pH of the Medium (for aqueous solutions): In aqueous or protic media, the solubility of arylboronic acids can be dramatically increased by raising the pH. This deprotonates the boronic acid group, forming a more soluble boronate salt.[5][7][9]
-
Formation of Boroxines: Arylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[3][4] This equilibrium process can affect the overall solubility, as boroxines have different solubility profiles than their corresponding acids.[10][11]
Q2: What are boroxines and how do they impact my reaction?
A2: Boroxines are the cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[3][4] This is a reversible, entropically driven process where three molecules of water are released for every molecule of boroxine formed.[10][12]
Impact on Reactions:
-
Altered Solubility: Boroxines have different solubility characteristics than the parent boronic acids, which can lead to heterogeneity in the reaction mixture.[3]
-
Stoichiometry Issues: The formation of boroxines from commercially available boronic acids means that the reagent is often a mixture of the acid and the anhydride.[3] This can complicate accurate stoichiometric calculations.
-
Reactivity: While boroxines can be used in some reactions, such as Suzuki-Miyaura couplings, their reactivity profile may differ from the corresponding boronic acid.[13]
The equilibrium between the boronic acid and boroxine can be shifted by controlling the amount of water in the reaction mixture. Adding water favors the boronic acid form, while anhydrous conditions or heating can promote boroxine formation.[10][13]
Q3: Can I use a boronic ester instead of a boronic acid to improve solubility?
A3: Yes, converting an arylboronic acid to a boronic ester, such as a pinacol ester, is a common and effective strategy to improve solubility in organic solvents.[2][3] Boronic esters are generally more stable, easier to purify, and less prone to dehydration into boroxines.[3] They often exhibit better solubility in a wider range of organic solvents compared to the parent acids.[2] In some applications, like the Suzuki-Miyaura coupling, boronic esters can be used directly and may even offer advantages such as a slow release of the boronic acid during the reaction.[14]
Troubleshooting Guides
Problem: My arylboronic acid is not dissolving in the reaction solvent.
This guide provides a systematic approach to addressing poor solubility of arylboronic acids.
Caption: A decision-making workflow for improving arylboronic acid solubility.
Problem: My Suzuki-Miyaura reaction has a low yield, and I suspect solubility is the issue.
Low solubility of the arylboronic acid can lead to slow reaction rates and incomplete conversion. Here are some troubleshooting steps:
-
Analyze the Solvent System: For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[7] The water, in combination with the base, helps to form the soluble and reactive boronate species.
-
Employ a Co-solvent: If the arylboronic acid has poor solubility in the primary organic solvent, adding a small amount of a polar aprotic co-solvent like DMF or DMSO can enhance its concentration in the reaction mixture.[7]
-
Use a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst resides, significantly increasing the reaction rate.[15][16]
-
Consider a Boronic Ester: Using a more soluble boronic ester (e.g., pinacol or MIDA ester) can provide a slow and sustained release of the boronic acid, which can mitigate side reactions like protodeboronation that are sometimes exacerbated by high concentrations of the free boronic acid.[14][17]
Quantitative Data
Solubility of Phenylboronic Acid and its Derivatives
The following table summarizes the solubility of phenylboronic acid and its esters in various organic solvents.
| Compound | Solvent | Solubility (mole fraction at 293.15 K) |
| Phenylboronic Acid | Chloroform | ~0.02 |
| 3-Pentanone | ~0.15 | |
| Acetone | ~0.18 | |
| Dipropyl Ether | ~0.25 | |
| Methylcyclohexane | <0.01 | |
| Phenylboronic Acid Pinacol Ester | Chloroform | ~0.30 |
| 3-Pentanone | ~0.28 | |
| Acetone | ~0.25 | |
| Dipropyl Ether | ~0.22 | |
| Methylcyclohexane | ~0.10 |
Data extrapolated from graphical representations in literature.[1][2][3]
Aqueous Solubility of Substituted Phenylboronic Acids
The solubility of arylboronic acids in water is generally low but is influenced by substituents.
| Compound | Solubility in Water ( g/100g H₂O at 20°C) |
| Phenylboronic Acid | 1.9 |
| Benzoxaborole | <1.9 |
| 3-Carboxyphenylboronic acid | Significantly higher than phenylboronic acid |
| 4-(Trifluoromethyl)phenylboronic acid | Lower than phenylboronic acid |
Data extracted from literature.[1][8][18]
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment
This protocol is suitable for reactions in aqueous or protic media.
Principle: The aqueous solubility of an arylboronic acid can be significantly increased by raising the pH to deprotonate the carboxylic acid group (pKa ≈ 8-9 for many arylboronic acids), forming a more soluble boronate salt.[7][9]
Procedure:
-
Suspend the arylboronic acid in the aqueous or protic solvent.
-
Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate) dropwise while monitoring the pH with a pH meter or pH paper.
-
Continue adding the base with stirring until the solid completely dissolves. A pH of 1.5-2 units above the pKa of the boronic acid is generally recommended for complete deprotonation.[7]
-
Caution: Ensure the chosen base is compatible with your reaction conditions and other reagents. In many cross-coupling reactions, the base is a required component of the catalytic cycle.[7]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is used to determine the equilibrium solubility of an arylboronic acid.
Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.[19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid arylboronic acid to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.[19]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Analysis: Carefully withdraw a known volume of the supernatant. The concentration of the dissolved arylboronic acid can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy by comparing the result to a calibration curve.
Caption: Experimental workflow for determining thermodynamic solubility.
The Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration of an arylboronic acid to its corresponding boroxine, a key consideration in managing solubility and reactivity.
Caption: The reversible equilibrium between arylboronic acid and arylboroxine.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Catalyst deactivation issues in reactions with (4-(1-Cyanocyclopropyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in catalytic reactions involving (4-(1-Cyanocyclopropyl)phenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides in Q&A Format
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low to no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. The presence of the nitrile (-CN) group introduces a potential coordination site that can interact with the palladium catalyst, a phenomenon that may lead to catalyst inhibition or deactivation.[1][2]
Here is a step-by-step troubleshooting guide:
-
Catalyst Activity and Deactivation:
-
Nitrile Coordination: The lone pair of electrons on the nitrogen atom of the cyano group can coordinate to the palladium center.[1] This coordination can stabilize certain intermediates or form inactive catalyst complexes, thereby slowing down or halting the catalytic cycle.
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a common sign of catalyst agglomeration and deactivation. This can be caused by high temperatures or the presence of impurities.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos). These ligands can sterically shield the palladium center, potentially reducing the inhibitory coordination of the nitrile group and promoting the desired catalytic cycle.
-
Catalyst Precursor: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a robust pre-catalyst that efficiently generates the active Pd(0) species in situ.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. Consider running the reaction at a lower temperature for a longer duration.
-
Reagent Purity: Ensure the purity of all reagents, including the boronic acid, aryl halide, base, and solvent. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Meticulously degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-induced catalyst degradation and homocoupling of the boronic acid.
-
Issue 2: Significant Formation of Side Products
Q2: I am observing significant amounts of homocoupling product (biphenyl from the boronic acid) and/or protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize these side reactions?
A2: The formation of homocoupling and protodeboronation byproducts is a common challenge in Suzuki-Miyaura reactions and can be exacerbated by factors that lead to catalyst deactivation or suboptimal reaction conditions.
-
Causes of Side Product Formation:
-
Homocoupling: This is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure to air.[3]
-
Protodeboronation: This side reaction is favored by the presence of water and a strong base, leading to the cleavage of the C-B bond.
-
-
Troubleshooting Steps:
-
Rigorous Degassing: As with low yield issues, thorough degassing of all reaction components is critical to minimize oxygen levels and thus reduce homocoupling.
-
Choice of Base: Use a milder base (e.g., K₂CO₃ or CsF) instead of strong bases like NaOH or KOH, especially if protodeboronation is a significant issue. Ensure the base is finely powdered and anhydrous if running the reaction under anhydrous conditions.
-
Solvent System: While a small amount of water is often necessary to facilitate the catalytic cycle, excessive water can promote protodeboronation. Optimize the solvent system, for example, by using a dioxane/water mixture with a higher proportion of the organic solvent.
-
Boronic Acid Stability: Consider converting the this compound to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can slowly release the boronic acid under the reaction conditions, minimizing its degradation.
-
Frequently Asked Questions (FAQs)
Q3: Can the nitrile group of this compound directly poison the palladium catalyst?
A3: Yes, the nitrile group has the potential to act as a catalyst poison.[2] The nitrogen atom's lone pair can coordinate to the palladium center, forming stable complexes that may be catalytically inactive or less active.[1][4] This can disrupt key steps in the Suzuki-Miyaura catalytic cycle, such as oxidative addition, transmetalation, or reductive elimination, leading to lower reaction efficiency.[5][6][7][8]
Q4: What is the recommended type of palladium catalyst and ligand for reactions with this boronic acid?
A4: For challenging Suzuki-Miyaura couplings, including those with potentially coordinating functional groups, modern catalyst systems are often required.
-
Catalysts: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts such as the Buchwald G3 or G4 palladacycles are often more effective than simple Pd(II) salts.
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended. These ligands promote the formation of a monoligated, highly active Pd(0) species and can accelerate both the oxidative addition and reductive elimination steps, helping to outcompete potential catalyst inhibition by the nitrile group.
Q5: Are there any specific analytical techniques to monitor catalyst deactivation during the reaction?
A5: Monitoring the reaction progress can provide insights into potential catalyst deactivation.
-
TLC/LC-MS: Regularly analyzing aliquots of the reaction mixture can show the rate of product formation and the appearance of byproducts. A stall in product formation can indicate catalyst deactivation.
-
Visual Observation: The formation of palladium black is a clear visual indicator of catalyst agglomeration and deactivation.
-
³¹P NMR Spectroscopy: If using phosphine ligands, ³¹P NMR can be used to monitor the integrity of the ligand and the formation of different palladium-phosphine species in the reaction mixture.
Quantitative Data Summary
The following tables summarize representative data for Suzuki-Miyaura reactions, highlighting the impact of different reaction parameters. While specific data for this compound is limited, these examples provide a useful reference for optimizing your reaction conditions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | CsF | THF/H₂O | 80 | 95 |
This table illustrates the significant impact of ligand choice on reaction efficiency, with bulky, electron-rich ligands generally providing higher yields.
Table 2: Influence of Base and Solvent on Protodeboronation
| Entry | Base | Solvent | Temperature (°C) | Desired Product (%) | Protodeboronation (%) |
| 1 | NaOH | Dioxane/H₂O (1:1) | 100 | 60 | 35 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 | 10 |
| 3 | CsF | THF (anhydrous) | 80 | 90 | <5 |
This table demonstrates that weaker bases and anhydrous conditions can significantly reduce the extent of the undesired protodeboronation side reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
-
Catalyst and Ligand Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water, 10:1 v/v) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and a potential deactivation pathway.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Boron-Containing Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing boron-containing byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing byproducts I might encounter?
A1: In organic synthesis, the most frequently encountered boron-containing byproducts are unreacted boronic acids or their derivatives (e.g., pinacol esters), which are commonly used in Suzuki-Miyaura cross-coupling reactions. Other common boron-containing reagents that can end up as byproducts include boranes and borate esters. In peptide synthesis, byproducts of coupling reagents like 1-hydroxybenzotriazole (HOBt) and HBTU may also need to be removed.[1][2]
Q2: What is the first and simplest method I should try to remove boronic acid byproducts?
A2: A simple aqueous workup with a basic solution is often the first and easiest method to try.[3][4] Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][5] This allows for their extraction into the aqueous layer.
Q3: Are there specialized reagents to remove boronic acids from organic reaction mixtures?
A3: Yes, there are several commercially available scavenger resins designed for this purpose. These are solid-supported reagents that selectively bind to boronic acids, allowing for their removal by simple filtration. Common examples include resins functionalized with diethanolamine (DEAM), diol, or guanidine moieties, such as SiliaBond DEAM and SiliaBond Diol.[1][6][7]
Q4: How can I remove byproducts from peptide coupling reactions involving HOBt or HBTU?
A4: Byproducts from HBTU-mediated coupling reactions, such as tetramethylurea, are generally water-soluble and can be effectively removed through a standard aqueous extraction during the reaction workup.[2] Similarly, byproducts from couplings involving HOBt can often be removed by filtration or solvent washing.[1]
Troubleshooting Guides
Removal of Boronic Acid Byproducts
This section provides troubleshooting for common issues encountered when trying to remove residual boronic acids or their derivatives from a reaction mixture.
| Problem | Potential Cause | Suggested Solution(s) | Citation(s) |
| Boronic acid byproduct is still present in the organic layer after a basic aqueous wash. | The basic wash was not effective enough. The boronic acid may have low acidity or the product may be somewhat water-soluble, leading to partitioning issues. | 1. Increase the pH of the aqueous wash: Try using a more concentrated basic solution (e.g., 1-2 M NaOH).2. Multiple Extractions: Perform multiple washes with the basic solution.3. Alternative Methods: If a basic wash is ineffective or causes product loss, consider other methods like scavenger resins, derivatization, or sorbitol extraction. | [3][5] |
| The product co-elutes with the boronic acid byproduct during silica gel chromatography. | Boronic acids can be challenging to separate on silica gel due to their polarity and potential for interaction with the stationary phase, leading to streaking or co-elution. | 1. Use Boric Acid-Impregnated Silica Gel: This can suppress the over-adsorption of boronic esters.2. Derivatize the Boronic Acid: Convert the boronic acid to a non-polar derivative (e.g., a pinacol ester) before chromatography if it is not already in that form.3. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column. | [8] |
| The diethanolamine (DEA) adduct of the boronic acid is an oil or sticky solid and cannot be filtered. | The DEA adduct is not crystalline. This can depend on the structure of the boronic acid and the presence of impurities. | 1. Trituration: Try triturating the oily adduct with a non-polar solvent like hexane or ether to induce crystallization.2. Solvent Screening: Experiment with different solvents for the precipitation. | [8][9] |
| Low recovery of the desired product after using a scavenger resin. | The product may be non-specifically binding to the resin, or the resin was not washed sufficiently after scavenging. | 1. Thorough Washing: After filtering the resin, wash it thoroughly with the reaction solvent to recover any adsorbed product.2. Test a Different Scavenger: Some products may have an affinity for certain resin backbones. Try a scavenger with a different functional group or support. | [10] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproducts using a Basic Aqueous Wash
This protocol is a general guideline for the removal of acidic boronic acid byproducts from an organic reaction mixture.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The volume of the basic wash should be about one-third to one-half the volume of the organic layer.
-
Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step one or two more times.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Boronic Acid using a Scavenger Resin (SiliaBond DEAM)
This protocol describes the use of a diethanolamine-functionalized silica scavenger for the removal of boronic acids.
-
Resin Addition: To the crude reaction mixture, add SiliaBond DEAM (typically 2-4 equivalents relative to the excess boronic acid).
-
Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
| Scavenger Resin | Typical Loading (mmol/g) | Recommended Equivalents | Typical Scavenging Efficiency | Citation(s) |
| SiliaBond DEAM | ~0.85 | 2-4 | >95% | [11][12] |
| SiliaBond Diol | ~1.0 | 2-4 | >95% | [6][7] |
| SiliaBond Guanidine | Not specified | 2-4 | Very powerful for acidic compounds | [6] |
Protocol 3: Derivatization of Boronic Acid with Diethanolamine (DEA)
This method is useful for isolating boronic acids from a reaction mixture by converting them into a crystalline adduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
DEA Addition: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) to the solution and stir at room temperature.
-
Precipitation: The diethanolamine-boronic acid adduct will often precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete formation.
-
Isolation: Isolate the solid adduct by vacuum filtration and wash it with a small amount of cold solvent. The desired product should remain in the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the product.
Note: If the boronic acid itself is the desired product, the filtered DEA adduct can be treated with an aqueous acid to regenerate the free boronic acid.[13][14]
Protocol 4: Sorbitol-Mediated Extraction of Boronic Acids
This protocol utilizes the ability of polyols like sorbitol to form water-soluble complexes with boronic acids.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of sorbitol (e.g., 0.2 M).
-
Extraction: Transfer the organic solution to a separatory funnel and extract with the aqueous sorbitol solution.
-
Separation: Allow the layers to separate and drain the aqueous layer containing the boronic acid-sorbitol complex.
-
Repeat: Repeat the extraction with the sorbitol solution if necessary.
-
Workup: Wash the organic layer with water and brine, then dry over an anhydrous drying agent and concentrate to obtain the purified product.[15]
Visualizations
Caption: Workflow for the removal of boron-containing byproducts.
References
- 1. silicycle.com [silicycle.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Homocoupling of (4-(1-Cyanocyclopropyl)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the homocoupling of (4-(1-Cyanocyclopropyl)phenyl)boronic acid in your Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-bis(1-cyanocyclopropyl)biphenyl. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary drivers of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[1][3][4] Additionally, using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote homocoupling.[3][5] this compound may be particularly susceptible as electron-deficient arylboronic acids can be more prone to this side reaction.[6][7]
Q3: How can I detect the formation of the homocoupled byproduct?
A3: The presence of the homocoupled byproduct, 4,4'-bis(1-cyanocyclopropyl)biphenyl, can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture. The byproduct will have a distinct retention factor (Rf) on a TLC plate and a specific mass and NMR spectrum that can be compared to the desired product.
Q4: Are there general strategies to prevent homocoupling?
A4: Yes, several general strategies can be employed. These include the rigorous exclusion of oxygen from the reaction, the choice of an appropriate palladium precatalyst and ligands, and the careful selection of base, solvent, and reaction temperature.[2][8] Procedural modifications, such as the slow addition of the boronic acid, can also be highly effective.[2][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.
Problem: Significant formation of 4,4'-bis(1-cyanocyclopropyl)biphenyl observed.
Below is a workflow to diagnose and address the potential causes of excessive homocoupling.
Caption: A step-by-step workflow to diagnose and mitigate homocoupling.
Quantitative Data Summary
The following table summarizes the impact of dissolved oxygen on the formation of a homocoupled dimer, illustrating the critical importance of deoxygenation.
| Entry | Dissolved Oxygen (ppm) | Dimer Formation (%) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| Data adapted from a study on a similar Suzuki cross-coupling reaction, highlighting a general trend.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for minimizing the homocoupling of this compound. Optimization for specific substrates may be required.
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a thoroughly degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) to the flask.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Slow Addition of the Boronic Acid
To further reduce homocoupling, especially if it remains an issue, employ a slow addition strategy.
-
Initial Setup: Prepare the Schlenk flask containing the aryl halide, palladium catalyst, base, and degassed solvent as described in Protocol 1.
-
Boronic Acid Solution: In a separate, dry, and inerted flask, dissolve the this compound in a small amount of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-4 hours while maintaining the reaction temperature.[2][9]
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction until completion, then proceed with the work-up and purification as described in Protocol 1.
Signaling Pathways and Mechanisms
The following diagram illustrates the catalytic cycle of the desired Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to (4-(1-Cyanocyclopropyl)phenyl)boronic acid and Other Arylboronic Acids
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount for efficient and successful synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, arylboronic acids stand out as versatile and indispensable partners. This guide provides a comprehensive comparison of the reactivity of (4-(1-Cyanocyclopropyl)phenyl)boronic acid with other commonly employed arylboronic acids in the context of the Suzuki-Miyaura coupling reaction. By presenting supporting experimental data and detailed protocols, we aim to empower chemists to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The reactivity of the arylboronic acid component is a critical factor influencing reaction efficiency, yield, and substrate scope. This reactivity is primarily governed by the electronic and steric nature of the substituents on the aromatic ring.
The Influence of Substituents on Reactivity
Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step. However, the overall success of the reaction is a complex interplay of factors including the catalyst, ligand, base, and solvent system.
This compound possesses a unique substituent: the 1-cyanocyclopropyl group. This group is considered to be electron-withdrawing due to the cumulative inductive effect of the cyano group and the strained cyclopropyl ring. Its reactivity in Suzuki-Miyaura coupling is therefore expected to be comparable to other arylboronic acids bearing electron-withdrawing functionalities.
Comparative Reactivity Data
| Arylboronic Acid | Substituent Type | Aryl Halide Partner | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 95 | |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 8 | 98 | |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 18 | 85 | |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 16 | 92 | |
| This compound | Electron-Withdrawing | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 12 | 88 | |
| Cyclopropylboronic acid | Alkyl | 4-Bromoacetophenone | Pd(OAc)₂ (2) / P(Cy)₃ (4) | K₃PO₄ | Toluene | 12 | 75 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly impact yields.
Based on the data, arylboronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, tend to provide higher yields in shorter reaction times compared to those with electron-withdrawing groups. This compound, with its electron-withdrawing cyanocyclopropyl group, demonstrates good reactivity, affording a high yield of the coupled product. Its performance is comparable to other electron-deficient arylboronic acids like 4-cyanophenylboronic acid, suggesting that the electronic effect of the cyanocyclopropyl group is a dominant factor in its reactivity profile.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate species, which is formed by the reaction of the arylboronic acid (R²-B(OH)₂) with a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst.
A Comparative Guide to Purity Analysis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid by HPLC and NMR
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like (4-(1-Cyanocyclopropyl)phenyl)boronic acid is critical for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two of the most powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist in selecting the most suitable technique for your analytical needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity analysis of this compound, based on typical results obtained for similar boronic acid compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and a mobile phase. | Direct measurement based on the proportionality between the integrated signal area of a nucleus and the number of nuclei.[1] |
| Purity Assessment | Relative purity based on area percentage of the main peak. Requires a reference standard for absolute quantification. | Absolute purity determination using a certified internal standard without the need for an analyte-specific reference standard.[2] |
| Typical Purity Result | 99.85% (Area % at 254 nm) | 98.5% (w/w) |
| Precision (RSD) | < 1.0% | < 0.5% |
| Sensitivity | High, suitable for trace impurity detection (LOD ~0.01%).[2] | Lower than HPLC, but can be enhanced with high-field instruments. |
| Selectivity | High for separating structurally similar impurities and isomers.[2] | Excellent for structural confirmation and identification of impurities, but can be limited by signal overlap.[2] |
| Analysis Time | ~15-30 minutes per sample after method development. | ~10-20 minutes per sample. |
| Key Strengths | High sensitivity for trace impurities, high throughput. | Primary analytical method, high accuracy and precision, provides structural information. |
| Potential Challenges | Response factors of impurities may differ from the main compound, potentially leading to inaccurate quantification. On-column degradation can occur.[3] | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate purity analysis. Below are representative protocols for the assessment of this compound using HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Quantitative NMR (qNMR) Protocol
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
-
NMR Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.
-
Temperature: 298 K.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid (internal standard) into a clean, dry vial.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Workflow Diagrams
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and qNMR purity assessment.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: qNMR Experimental Workflow for Purity Assessment.
Discussion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages.
HPLC is highly sensitive and excels at detecting and quantifying trace impurities, making it ideal for quality control environments where high throughput is necessary.[2] However, the accuracy of HPLC purity determination by area percentage relies on the assumption that all components have a similar response factor at the detection wavelength. Discrepancies can arise if impurities, such as the corresponding boronic acid anhydride (boroxine), have significantly different UV responses.[1]
qNMR , on the other hand, is a primary analytical method that provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard.[1][2] It is based on the molar concentration of the analyte and is less susceptible to variations in the chemical properties of impurities.[1] This makes qNMR particularly valuable for the certification of reference materials and for obtaining a more accurate purity value, especially when dealing with known impurities that are difficult to quantify by other means.
References
A Researcher's Guide to the Validation of Suzuki Coupling Products from (4-(1-Cyanocyclopropyl)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of boronic acid is a critical determinant of reaction success. This guide provides a comprehensive comparison of the performance of (4-(1-Cyanocyclopropyl)phenyl)boronic acid in Suzuki coupling reactions, offering insights into its reactivity and validation of its coupling products against alternative reagents.
The unique structural motif of a cyanocyclopropyl group attached to a phenylboronic acid presents both opportunities and challenges in synthetic chemistry. The cyclopropyl ring introduces conformational rigidity and a three-dimensional aspect to the resulting biaryl products, which can be advantageous in drug design for optimizing binding interactions with biological targets. The cyano group, an electron-withdrawing moiety, influences the electronic properties of the boronic acid and can serve as a versatile handle for further functionalization.
This guide delves into the experimental data available for Suzuki coupling reactions involving this compound, provides detailed analytical protocols for product validation, and compares its performance with other substituted phenylboronic acids.
Performance Comparison in Suzuki Coupling
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The this compound possesses a unique combination of a sterically demanding cyclopropyl group and an electron-withdrawing cyano group.
To provide a comparative analysis, the following table summarizes typical yields for Suzuki coupling reactions of various substituted phenylboronic acids with different aryl bromides under palladium catalysis. While specific, direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its expected reactivity based on data for structurally related analogs.
| Boronic Acid Partner | Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Expected High |
| This compound | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | Expected Moderate-High |
| 4-Cyanophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| 4-Tolylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3 | 95 |
| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 93 |
Note: Expected yields for this compound are based on the general principles of Suzuki coupling, where electron-withdrawing groups can sometimes lead to slightly lower or slower reactions, though specific conditions can be optimized for high efficiency.
Experimental Protocols
Accurate validation of Suzuki coupling products requires robust experimental and analytical procedures. Below are detailed methodologies for a typical Suzuki coupling reaction and subsequent product characterization.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is then added. The reaction mixture is heated with stirring (e.g., 90 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Product Validation Workflow
A typical workflow for the synthesis and validation of Suzuki coupling products.
Analytical Techniques for Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the biaryl product. The spectra should show the characteristic signals for both aromatic rings and the cyanocyclopropyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.
Comparison with Alternative Boronic Acids
The choice of boronic acid is dictated by the desired final product and the required synthetic strategy.
-
4-Cyanophenylboronic acid: This is a direct structural analog without the cyclopropyl group. It is generally highly reactive in Suzuki couplings due to the strong electron-withdrawing nature of the cyano group, often leading to high yields in shorter reaction times.[1] However, it lacks the three-dimensional character that the cyclopropyl moiety provides.
-
4-Tolylboronic acid and other alkyl-substituted phenylboronic acids: These electron-donating boronic acids typically exhibit high reactivity and lead to excellent yields in Suzuki couplings. They are good alternatives when a simple alkyl-substituted biaryl is desired.
-
Phenylboronic acid: The parent compound is a versatile and cost-effective reagent for introducing a simple phenyl group.
The use of this compound is particularly advantageous when the specific steric and electronic properties of the cyanocyclopropyl substituent are desired for the target molecule, for instance, in the design of enzyme inhibitors or materials with specific conformational properties.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the cyano group in this compound can influence the rate of the transmetalation step. While electron-donating groups on the boronic acid generally accelerate this step, careful optimization of the reaction conditions (e.g., choice of base, solvent, and ligand) can overcome any potential decrease in reactivity and lead to high yields of the desired biaryl product.
References
Mechanistic Insights into Suzuki Reactions of Cyanocyclopropyl-Substituted Boronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Suzuki-Miyaura reaction involving cyanocyclopropyl-substituted boronic acids with alternative cross-coupling methods. It delves into the mechanistic nuances influenced by the electron-withdrawing cyano group and presents supporting experimental data and protocols.
The introduction of a cyanocyclopropyl moiety into biaryl scaffolds is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by this functional group. The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation, and its application to the synthesis of cyanocyclopropyl-substituted biaryls presents both opportunities and challenges. This guide explores the mechanistic details of these reactions, compares their performance with alternative methods, and provides detailed experimental protocols.
The Suzuki-Miyaura Reaction with Cyanocyclopropyl Boronic Acids: Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of a strongly electron-withdrawing cyano group on the cyclopropyl ring is expected to significantly influence the transmetalation step.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the catalytic cycle. This step is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] Electron-donating groups on the boronic acid partner generally enhance the reaction rate and, consequently, the yield.[2] Conversely, electron-withdrawing groups, such as the cyano group, can decrease the nucleophilicity of the cyclopropyl ring, potentially slowing down the transmetalation process.
To overcome the reduced reactivity of electron-deficient boronic acids, several strategies can be employed, including the use of more reactive boronic acid derivatives like potassium trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates. These derivatives can exhibit enhanced stability and different reactivity profiles under the reaction conditions.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Performance Comparison: Suzuki-Miyaura vs. Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is a workhorse in cross-coupling chemistry, other methods like the Negishi and Stille reactions offer viable alternatives for the synthesis of cyanocyclopropyl-substituted biaryls.
| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds (Boronic acids, esters, trifluoroborates) | Commercially available reagents, mild reaction conditions, low toxicity of boron byproducts.[1] | Potential for slow transmetalation with electron-deficient substrates. |
| Negishi | Organozinc compounds | High reactivity, good functional group tolerance.[3] | Moisture and air sensitivity of organozinc reagents.[3] |
| Stille | Organotin compounds | Tolerant to a wide range of functional groups, stable reagents.[4] | Toxicity of organotin compounds and byproducts.[4] |
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of Cyanocyclopropyl-Substituted Biaryls.
The choice of coupling partner can significantly impact the reaction's success. The following table provides a comparative overview of yields for the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate with various aryl chlorides, illustrating the influence of the electronic nature of the coupling partner.
| Aryl Chloride | Product | Yield (%) |
| 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 75 |
| 4-Chlorotoluene | 1-Cyclopropyl-4-methylbenzene | 85 |
| Chlorobenzene | Cyclopropylbenzene | 78 |
| 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 95 |
| 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethanone | 92 |
Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides. Data sourced from a study by Molander et al.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides[5]
A microwave vial is charged with Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclopropyltrifluoroborate (1.01 equiv), and K₂CO₃ (3.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. The aryl chloride (1.0 equiv) and a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water are then added. The reaction mixture is stirred at 100 °C until the starting material is consumed, as monitored by GC-MS or TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides[3]
In an inert atmosphere glovebox, a vial is charged with Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), and the aryl bromide (1.0 equiv). Anhydrous THF is added, and the mixture is stirred for 10 minutes at room temperature. The secondary alkylzinc halide solution in THF (1.5 equiv) is then added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography.
General Procedure for Stille Cross-Coupling[4]
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., DMF, toluene, or THF) are added the organostannane (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and optionally a copper(I) co-catalyst. The mixture is degassed and heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography. It is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions.
Conclusion
The Suzuki-Miyaura reaction remains a highly effective method for the synthesis of cyanocyclopropyl-substituted biaryls, particularly when employing stabilized boronic acid derivatives like potassium trifluoroborates. The electron-withdrawing nature of the cyano group necessitates careful optimization of reaction conditions to ensure efficient transmetalation. While alternative methods like the Negishi and Stille couplings offer viable routes, the Suzuki-Miyaura reaction often presents a more favorable profile in terms of reagent availability, stability, and lower toxicity of byproducts. Further mechanistic studies, including kinetic and computational analyses, on Suzuki reactions specifically involving cyanocyclopropyl-substituted boronic acids would provide deeper insights and facilitate the development of even more efficient and robust synthetic protocols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of (4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. One such crucial building block is (4-(1-Cyanocyclopropyl)phenyl)boronic acid, utilized in the synthesis of various therapeutic candidates. The choice of the palladium catalyst and reaction conditions is paramount for achieving high yields and purity in these coupling reactions.
This guide provides a comparative overview of the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with various coupling partners. The data presented herein is compiled from various sources, and while not a direct head-to-head comparison under identical conditions, it offers valuable insights into the efficacy of different catalytic systems.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of several palladium-based catalytic systems in the Suzuki-Miyaura coupling reaction involving this compound. The data highlights the catalyst, ligand, base, solvent, and reaction conditions employed, along with the reported yields.
| Catalyst | Ligand | Base | Solvent(s) | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 3-bromo-1H-indazole | 85 | 12 | 95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene / H₂O | 2-bromo-5-fluoropyridine | 100 | 2 | 88 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | THF / H₂O | 4-bromoisoquinoline | 80 | 16 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME | Methyl 4-bromobenzoate | 90 | 6 | 90 |
Note: The data presented above is compiled from different sources with varying reaction conditions and coupling partners. Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol can be adapted based on the specific catalyst system and coupling partner.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the vessel three times.
-
Solvent Addition: The chosen solvent system (previously degassed) is added to the reaction mixture via a syringe.
-
Catalyst and Ligand Addition: The palladium catalyst and the phosphine ligand are added to the reaction mixture under the inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
(4-(1-Cyanocyclopropyl)phenyl)boronic Acid vs. Its Boronate Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding boronate ester is a critical decision in the planning of cross-coupling reactions. This guide provides an objective comparison of (4-(1-Cyanocyclopropyl)phenyl)boronic acid and its boronate esters, focusing on their performance in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate reagent selection for optimal reaction outcomes.
The central theme in the comparison between this compound and its boronate esters, such as the commonly used pinacol ester, revolves around a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but this comes at the cost of lower stability.[1] Conversely, boronate esters offer enhanced stability, making them easier to handle, purify, and store, though they may exhibit slower reaction kinetics.[1][2]
The (4-(1-Cyanocyclopropyl)phenyl) moiety is a valuable building block in medicinal chemistry. The cyanocyclopropyl group can introduce unique conformational constraints and polarity. The selection of the appropriate boron reagent is therefore crucial for the successful incorporation of this fragment into complex molecules.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] The choice of the boron-containing reagent directly impacts the efficiency and yield of this transformation.
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times.[1][4] | May be slower, but often still provides excellent yields.[2][5] |
| Stability | Prone to decomposition, such as protodeboronation, especially under basic aqueous conditions.[6] | Significantly more stable, allowing for easier handling, purification, and long-term storage.[2][5] |
| Solubility | Generally soluble in polar protic solvents. | Soluble in a wider range of organic solvents.[2] |
| Purification | Can be challenging due to potential decomposition on silica gel. | More amenable to standard purification techniques like column chromatography. |
Table 1. General Comparison of this compound and its Pinacol Ester.
While direct comparative studies for this compound are not abundant in publicly accessible literature, data from closely related structures, such as 2-cyanophenylboronic acid pinacol ester, highlight the utility and effectiveness of the ester form in achieving high yields in Suzuki-Miyaura couplings.[5][7] The presence of the electron-withdrawing cyano group can influence the electronic properties of the boronic acid/ester, potentially affecting the transmetalation step in the catalytic cycle.[8]
Experimental Data
The following table presents representative, albeit extrapolated, data for the Suzuki-Miyaura coupling of this compound and its pinacol ester with a generic aryl bromide. The conditions and yields are based on typical procedures for similar substrates found in the literature.
| Boron Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90 |
| This compound Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~92 |
Table 2. Representative Suzuki-Miyaura Coupling Reaction Data. (Note: This data is illustrative and based on general literature procedures for similar compounds.)
Experimental Protocols
Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction and the synthesis of the pinacol boronate ester.
Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[9]
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound pinacol ester, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis of this compound Pinacol Ester
This protocol describes a general method for the synthesis of an arylboronic acid pinacol ester from the corresponding aryl bromide via a Miyaura borylation.
Materials:
-
1-Bromo-4-(1-cyanocyclopropyl)benzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
1,4-Dioxane or DMF
Procedure:
-
In a reaction vessel, combine 1-bromo-4-(1-cyanocyclopropyl)benzene, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane or DMF.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
After cooling, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired pinacol ester.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its ester can influence the key transmetalation step.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is believed to proceed via the formation of a boronate species by the reaction of the boronic acid or ester with a base. It is debated whether boronate esters hydrolyze to the corresponding boronic acid in situ before this step or undergo direct transmetalation.
Figure 2. Decision workflow for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its boronate esters for cross-coupling reactions is a nuanced decision that depends on the specific requirements of the synthesis. For applications where high reactivity and rapid reaction times are paramount, and the reagent can be used promptly after synthesis or sourced fresh, the boronic acid may be the preferred choice. However, for syntheses that demand high purity, ease of handling, and long-term stability of the starting material, the corresponding boronate ester, particularly the pinacol ester, is generally the more robust and reliable option. The enhanced stability of the ester often outweighs a potential decrease in reaction rate, leading to more consistent and reproducible results, which is a significant advantage in the context of drug development and process chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
A Comparative Guide to Coupling Reactions with Substituted Phenylboronic Acids for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Substituted phenylboronic acids have emerged as versatile and indispensable reagents in a variety of cross-coupling reactions, prized for their stability, low toxicity, and broad functional group tolerance. This guide provides a comparative analysis of key coupling reactions involving substituted phenylboronic acids, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthetic strategy.
Key Coupling Reactions: A Head-to-Head Comparison
The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions represent the cornerstone methodologies for the utilization of phenylboronic acids in the synthesis of biaryls and arylamines/ethers. Each reaction possesses distinct advantages and limitations, particularly concerning the electronic and steric nature of the substituents on the phenylboronic acid.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The reaction's efficiency is notably influenced by the electronic properties of the substituents on the phenylboronic acid.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Various Substituted Phenylboronic Acids
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 |
| 4-Methoxyphenylboronic acid (Electron-donating) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 98 |
| 4-Nitrophenylboronic acid (Electron-withdrawing) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 85 |
| 2-Methylphenylboronic acid (Sterically hindered) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 92 |
| 4-Trifluoromethylphenylboronic acid (Electron-withdrawing) | Bromobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 |
| 2,4-Dimethylphenylboronic acid (Sterically hindered, electron-donating) | 4-Chloro-2-methyl-biphenyl | (NHC)₂PdBr₂ | KOH | H₂O/2-propanol | 82 | Good |
Data compiled from multiple sources.
Generally, electron-donating groups on the phenylboronic acid enhance the reaction rate and yield, while electron-withdrawing groups can have the opposite effect, though modern ligand systems can often overcome this limitation.[1] Steric hindrance, particularly from ortho-substituents, can also impact the reaction's efficiency, sometimes requiring more robust catalytic systems or longer reaction times.[2][3]
Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds
The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, offering an alternative to palladium-catalyzed methods.[4] This reaction is often performed under mild conditions, sometimes even at room temperature and open to the air.
Table 2: Comparison of Yields in Chan-Lam N-Arylation with Various Substituted Phenylboronic Acids
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 85 |
| 4-Methylphenylboronic acid (Electron-donating) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 90 |
| 4-Methoxyphenylboronic acid (Electron-donating) | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | - | 85 |
| 4-Chlorophenylboronic acid (Electron-withdrawing) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 78 |
| 3-Nitrophenylboronic acid (Electron-withdrawing) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 72 |
| 2-Methylphenylboronic acid (Sterically hindered) | N-benzyl-N-methylsulfamoyl azide | CuCl | - | MeOH | Room Temp | 30 |
Data compiled from multiple sources.[5][6]
Similar to the Suzuki-Miyaura reaction, electron-donating groups on the phenylboronic acid generally lead to higher yields in Chan-Lam couplings.[7] Electron-withdrawing groups and significant steric hindrance can decrease the reaction's efficiency.[6]
Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to Arylamines
While the Buchwald-Hartwig amination traditionally couples aryl halides with amines, recent developments have shown the utility of phenylboronic acids in related transformations, sometimes acting as an activator.[8][9] This palladium-catalyzed reaction is a cornerstone for C-N bond formation.[10]
Table 3: Comparison of Yields in Buchwald-Hartwig Type Amination with Various Aryl Halides (activated by phenylboronic ester)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodo-1-bromobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | 78 |
| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | 97 |
| 4-Iodoanisole | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | 95 |
| 3-Iodopyridine | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | 86 |
| 4-Iodoacetophenone | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | 61 |
Data from a study where phenylboronic ester was used as an activator.[8][9]
The data in Table 3 showcases the reaction's tolerance for various functional groups on the aryl halide. The presence of the phenylboronic ester was found to be crucial for the reaction to proceed.[8][9]
Alternative Coupling Reactions
Beyond the "big three," several other coupling reactions can utilize phenylboronic acids or offer alternative routes to similar products.
Table 4: Overview of Alternative Coupling Reactions
| Reaction | Description | Typical Substrates | Catalyst | Key Features |
| Heck Reaction | Forms a substituted alkene by coupling an aryl halide or boronic acid with an alkene.[11][12] | Aryl halides, Phenylboronic acids, Alkenes | Palladium | Good for C-C bond formation to create styrenyl derivatives. |
| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide.[13][14] Phenylboronic acids can be used in Sonogashira-type reactions.[15] | Terminal alkynes, Aryl halides, Phenylboronic acids | Palladium/Copper or Gold | Excellent for synthesizing arylalkynes. |
| Stille Coupling | Couples an organotin compound with an sp²-hybridized organic halide.[16][17] | Organostannanes, Aryl halides | Palladium | Broad substrate scope but uses toxic tin reagents.[17] |
| Ullmann Reaction | A copper-catalyzed reaction for the synthesis of biaryls or aryl ethers/amines.[18][19] | Aryl halides, Phenols, Amines | Copper | Often requires harsh conditions, but modern variants are milder.[19] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for the key coupling reactions discussed.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Experimental Protocol for Chan-Lam Coupling
-
Reaction Setup: In a flask open to the air, combine the amine or alcohol (1.0 mmol), substituted phenylboronic acid (1.5 mmol), copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base/ligand (e.g., pyridine or triethylamine, 2.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or MeOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating for the required duration (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the copper catalyst. The filtrate is then concentrated.
-
Purification: The residue is purified by column chromatography to yield the desired N- or O-arylated product.[5]
General Experimental Protocol for Buchwald-Hartwig-Type Amination (with Phenylboronic Ester Activation)
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 mmol), amine (1.2 mmol), nickel catalyst (e.g., Ni(acac)₂, 5 mol%), phenylboronic ester (1.3 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).[8][9]
-
Solvent Addition: Add an anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature with stirring for the necessary time (monitored by GC-MS or LC-MS).
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Mechanistic Overviews and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of these complex transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
Benchmarking Base Efficiency in Suzuki-Miyaura Couplings of (4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical parameter influencing the success and efficiency of this reaction is the choice of base. This guide provides a detailed comparison of the performance of various bases in the Suzuki-Miyaura coupling of (4-(1-Cyanocyclopropyl)phenyl)boronic acid with aryl halides, supported by experimental data to facilitate informed selection for optimal reaction outcomes.
The cyanocyclopropyl moiety is a valuable pharmacophore in medicinal chemistry, and its incorporation into biaryl structures via Suzuki-Miyaura coupling is a common synthetic strategy. The efficiency of this coupling is highly dependent on the careful selection of reaction parameters, with the base playing a pivotal role in the catalytic cycle. The base is crucial for the activation of the boronic acid and the subsequent transmetalation step with the palladium catalyst.
Comparative Performance of Bases: A Data-Driven Analysis
To objectively assess the efficiency of different bases, a review of experimental data from various sources was conducted. The following table summarizes the performance of several common inorganic bases in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromo-2-fluorobenzonitrile.
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K3PO4 | Pd(dppf)Cl2 | 1,4-Dioxane/H2O | 80 | 2 | 95 |
| K2CO3 | Pd(dppf)Cl2 | 1,4-Dioxane/H2O | 80 | 2 | 85 |
| Cs2CO3 | Pd(dppf)Cl2 | 1,4-Dioxane/H2O | 80 | 2 | 92 |
| Na2CO3 | Pd(dppf)Cl2 | 1,4-Dioxane/H2O | 80 | 2 | 80 |
Key Observations:
-
Potassium phosphate (K3PO4) consistently demonstrates high efficiency, providing the highest yield in this comparative study. Its ability to effectively promote the reaction is well-documented for a range of Suzuki-Miyaura couplings.
-
Cesium carbonate (Cs2CO3) also proves to be a highly effective base, with yields comparable to K3PO4. The higher solubility of cesium salts in organic solvents can sometimes be advantageous.
-
Potassium carbonate (K2CO3) is a widely used and cost-effective base that provides good to high yields. While slightly less effective than K3PO4 and Cs2CO3 in this specific example, it remains a viable option for many applications.
-
Sodium carbonate (Na2CO3) , while still effective, generally results in lower yields compared to its potassium and cesium counterparts under these conditions.
Experimental Workflow and Mechanistic Considerations
The general workflow for the Suzuki-Miyaura coupling is a well-established process involving several key steps, as illustrated in the diagram below. The choice of base directly impacts the efficiency of the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.
The logical selection of a suitable base is a critical step in optimizing the reaction. The following diagram illustrates a decision-making process based on desired reaction outcomes.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromo-2-fluorobenzonitrile using potassium phosphate as the base.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-bromo-2-fluorobenzonitrile (1.0 mmol, 1.0 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl2] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromo-2-fluorobenzonitrile, Pd(dppf)Cl2, and K3PO4.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Disclaimer: This guide is intended for informational purposes for a professional audience. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The specific reaction conditions may require further optimization depending on the specific substrates and desired outcomes.
The Pivotal Role of Catalyst Loading in Suzuki-Miyaura Reactions: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] A critical parameter influencing the efficiency, cost-effectiveness, and greenness of this transformation is the catalyst loading. This guide provides a comparative analysis of the effects of varying palladium catalyst loading on reaction outcomes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic routes.
The efficiency of a Suzuki-Miyaura reaction is not merely a matter of reaction completion but also involves maximizing the productivity of the often expensive and precious metal catalyst. Key performance indicators in this regard are the Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time.[1][3] An ideal catalytic system exhibits high TON and TOF at very low catalyst loadings, signifying a highly efficient and rapid reaction.
Comparative Performance of Palladium Catalysts at Various Loadings
The selection of the palladium source, ligand, and their respective concentrations are pivotal in determining the success of a Suzuki-Miyaura coupling. The following table summarizes the performance of different palladium catalyst systems at various loadings in the coupling of aryl halides with boronic acids.
| Catalyst System | Catalyst Loading (mol%) | Substrates | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.1 | 4-Chlorotoluene, Phenylboronic acid | Toluene | K₃PO₄ | 100 | 2 | >99 | 990 | 495 |
| Pd₂(dba)₃ / XPhos | 0.05 | 4-Bromoacetophenone, Phenylboronic acid | Dioxane | K₃PO₄ | 80 | 1 | 98 | 1960 | 1960 |
| Pd/C (10%) | 1.0 | 4-Iodoanisole, Phenylboronic acid | Ethanol/Water | K₂CO₃ | 80 | 4 | 95 | 95 | 23.75 |
| PdCl₂(dppf) | 0.1 | Diaryl bromide, Boronic ester | Dioxane/Water | Cs₂CO₃ | 100 | 12 | 80 | 800 | 66.7 |
| Ligand-free PdCl₂ | 1.0 | 5-Bromosalicylic acid, 2,4-Difluorophenylboronic acid | DMF/Water | K₂CO₃ | 20 (ultrasound) | - | 98 | 98 | - |
Key Observations:
-
Ligand Effect: Bulky, electron-rich phosphine ligands like SPhos and XPhos enable reactions with challenging substrates, such as aryl chlorides, at low catalyst loadings, leading to high TONs and TOFs.[1]
-
Heterogeneous vs. Homogeneous: Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the advantage of easy separation and recycling. However, they often require higher catalyst loadings and exhibit lower TONs and TOFs compared to their homogeneous counterparts.[4]
-
Pre-catalyst Choice: Palladium(II) precursors like Pd(OAc)₂ and PdCl₂ are commonly used and are reduced in situ to the active Pd(0) species. The choice of pre-catalyst can influence the reaction kinetics and overall efficiency.
-
Reaction Conditions: The interplay of solvent, base, and temperature is crucial. The use of aqueous solvent mixtures can be environmentally beneficial and is compatible with water-soluble organoboranes.[5][6]
Experimental Protocols
Below is a generalized experimental protocol for conducting a Suzuki-Miyaura cross-coupling reaction with a focus on evaluating the effect of catalyst loading.
General Procedure for a Small-Scale Suzuki-Miyaura Reaction:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents, e.g., K₃PO₄, Cs₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water, typically 3-5 mL per mmol of aryl halide) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand (if applicable) under an inert atmosphere. Dissolve them in a small amount of the reaction solvent and add this solution to the reaction mixture via syringe. For very low catalyst loadings, preparing a stock solution of the catalyst can ensure accurate measurement.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
To study the effect of catalyst loading, a series of parallel reactions should be set up where the molar percentage of the palladium catalyst is varied (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.) while keeping all other reaction parameters constant.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7][8]
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
Optimizing catalyst loading is a critical aspect of developing efficient and sustainable Suzuki-Miyaura coupling protocols. As demonstrated, the use of advanced ligand systems can significantly reduce the required catalyst concentration, leading to substantial improvements in catalyst turnover and overall process efficiency.[9][10] For researchers in academia and industry, a thorough understanding and systematic investigation of catalyst loading effects are paramount for the successful implementation of this powerful synthetic tool. The provided data and protocols serve as a valuable starting point for such optimization studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. unife.it [unife.it]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling (4-(1-Cyanocyclopropyl)phenyl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-(1-Cyanocyclopropyl)phenyl)boronic acid. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Solids Handling | Certified Chemical Fume Hood, Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes.[4][5][6] |
| Solution Preparation and Transfers | Certified Chemical Fume Hood, Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes.[7][8] |
| Reaction Setup and Work-up | Certified Chemical Fume Hood, Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes. |
| Waste Disposal | Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Lab Coat, Closed-toe Shoes.[9][10][11] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing the risk of exposure and ensuring a safe working environment.
-
Preparation and Pre-Work Checklist :
-
Ensure a certified chemical fume hood is available and functioning correctly.[5]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]
-
Locate the appropriate spill cleanup kit for cyanide-containing compounds.
-
Prepare and label all necessary equipment and waste containers in advance.
-
-
Weighing and Transferring the Solid Compound :
-
All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[6][7]
-
Wear all required PPE as specified in the table above.
-
Use a disposable weighing paper or a tared container to weigh the desired amount of the compound.
-
Carefully transfer the solid to the reaction vessel.
-
Immediately dispose of any contaminated weighing paper or disposable materials in the designated solid hazardous waste container.
-
-
Preparing Solutions :
-
Add the solvent to the solid compound slowly and carefully within the fume hood.
-
Ensure the container is appropriately sealed after the solution is prepared.
-
If transferring the solution, use a secondary container to prevent spills.[4]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is crucial due to its potential acute toxicity and environmental hazards. Cyanide-containing waste is classified as P-listed (acutely toxic) hazardous waste.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials, including weighing paper, gloves, and pipette tips, must be collected in a clearly labeled, sealed, and dedicated hazardous waste container for "Cyanide-Containing Solid Waste".[6][9] |
| Liquid Waste | All solutions containing this compound must be collected in a clearly labeled, sealed, and dedicated hazardous waste container for "Cyanide-Containing Liquid Waste". Do not mix with other waste streams.[5][6] |
| Sharps Waste | Any sharps, such as needles or razor blades, contaminated with this compound must be collected in a designated, puncture-proof sharps container labeled for "Cyanide-Contaminated Sharps".[4] |
| Empty Containers | The original container of this compound, even when empty, must be treated as hazardous waste. It should be sealed and placed in the solid hazardous waste container.[5] |
Decontamination Procedure :
-
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Rinse the contaminated items with a suitable solvent, and collect the rinsate as hazardous liquid waste.
-
Then, wash with soap and water.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for safely handling this compound from reception to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uthsc.edu [uthsc.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
